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  • Product: 2,4-dichloro-N-propylbenzamide
  • CAS: 39887-48-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2,4-Dichloro-N-propylbenzamide (CAS 39887-48-4): Physicochemical Profiling, Synthesis, and Pharmacophoric Utility

Introduction & Structural Significance In the landscape of medicinal chemistry and agrochemical development, halogenated benzamides serve as highly versatile building blocks. 2,4-Dichloro-N-propylbenzamide (CAS 39887-48-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In the landscape of medicinal chemistry and agrochemical development, halogenated benzamides serve as highly versatile building blocks. 2,4-Dichloro-N-propylbenzamide (CAS 39887-48-4), also cataloged under NSC 6866, is a prime example of a structurally optimized intermediate. The compound features a 2,4-dichloro substituted phenyl ring coupled to an aliphatic N-propyl chain via an amide linkage.

This specific substitution pattern is not arbitrary. The ortho- and para-chlorine atoms exert strong electron-withdrawing effects while simultaneously increasing the lipophilicity (logP) of the molecule. Furthermore, the steric bulk of the ortho-chlorine forces the amide plane out of alignment with the aromatic ring, a conformational restriction frequently exploited to enhance target specificity in receptor binding pockets.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical profile of a compound is the first step in predicting its pharmacokinetic behavior and drug-likeness. The data summarized in Table 1 confirms that 2,4-dichloro-N-propylbenzamide strictly adheres to Lipinski's Rule of Five, making it an excellent candidate for further derivatization in CNS or systemic drug discovery programs.

Table 1: Quantitative Physicochemical Data

PropertyValueImplication for Drug Development
Compound Name 2,4-dichloro-N-propylbenzamideStandard nomenclature.
CAS Number 39887-48-4Unique registry identifier 1.
Molecular Formula C10H11Cl2NOIndicates a balanced lipophilic/hydrophilic ratio.
Molecular Weight 232.10 g/mol Well below the 500 Da limit, ensuring good diffusivity 2.
Exact Mass 231.0217 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Polar Surface Area (PSA) 29.1 ŲHighly predictive of excellent blood-brain barrier (BBB) and cellular permeability 1.

Mechanistic & Pharmacophoric Relevance

To utilize 2,4-dichloro-N-propylbenzamide effectively, one must understand the causality behind its structural components. The molecule acts as a tripartite pharmacophore:

  • The 2,4-Dichloro Phenyl Ring: Provides a hydrophobic shield and enables pi-halogen interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within target protein pockets.

  • The Amide Linkage: Acts as both a hydrogen bond donor (-NH) and acceptor (C=O), serving as the primary anchoring point for target engagement.

  • The N-Propyl Chain: Offers a flexible, aliphatic tail that can sweep into narrow hydrophobic crevices, increasing binding entropy.

SAR_Logic Core 2,4-Dichloro-N-propylbenzamide Pharmacophore DiChloro 2,4-Dichloro Phenyl Ring • High Lipophilicity • Steric Shielding Core->DiChloro Amide Amide Linkage (-CONH-) • H-Bond Donor/Acceptor • Conformational Rigidifier Core->Amide Propyl N-Propyl Chain • Hydrophobic Pocket Binding • Van der Waals Contacts Core->Propyl Target Biological Target (Receptor / Enzyme Pocket) DiChloro->Target Pi-Halogen Interactions Amide->Target H-Bonding Network Propyl->Target Hydrophobic Anchoring

Fig 1: Pharmacophoric logic and receptor interaction mapping for 2,4-dichloro-N-propylbenzamide.

Process Chemistry & Synthetic Methodology

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The synthesis of 2,4-dichloro-N-propylbenzamide relies on a modified Schotten-Baumann nucleophilic acyl substitution. Every step below is paired with its underlying chemical causality to ensure reproducibility and high yield.

Synth_Workflow SM1 2,4-Dichlorobenzoyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (Schotten-Baumann Type) SM1->Reaction SM2 n-Propylamine (Nucleophile) SM2->Reaction Base Triethylamine (TEA) Acid Scavenger Base->Reaction Neutralizes HCl Solvent Anhydrous DCM Solvent (0°C -> RT) Solvent->Reaction Reaction Medium Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Crude Mixture (IPC Confirmed) Product 2,4-Dichloro-N-propylbenzamide (Target Compound) Workup->Product Organic Layer Isolation

Fig 2: Step-by-step synthetic workflow and phase isolation for 2,4-dichloro-N-propylbenzamide.

Step-by-Step Experimental Protocol

Step 1: System Initialization & Reagent Preparation

  • Action: Charge a flame-dried round-bottom flask with anhydrous Dichloromethane (DCM) and Triethylamine (TEA, 1.5 eq) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acyl chloride into 2,4-dichlorobenzoic acid. TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the amine nucleophile.

Step 2: Nucleophile Introduction

  • Action: Add n-propylamine (1.2 eq) to the stirring solution and cool the system to 0°C using an ice-water bath.

  • Causality: The subsequent nucleophilic acyl substitution is highly exothermic. Thermal control at 0°C prevents solvent boil-off and minimizes the formation of degradation byproducts.

Step 3: Electrophile Addition

  • Action: Dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • Causality: Dropwise addition ensures that the nucleophile (n-propylamine) remains in stoichiometric excess relative to the available electrophile in the reaction mixture, thereby driving the reaction forward and preventing localized thermal spikes.

Step 4: Reaction Maturation & In-Process Control (IPC)

  • Action: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Causality: Warming provides the necessary activation energy to drive the reaction to completion. TLC serves as the self-validating checkpoint ; the complete disappearance of the higher-Rf acyl chloride spot confirms reaction termination before proceeding to workup.

Step 5: Quenching & Workup

  • Action: Quench the reaction mixture with 1M aqueous HCl. Separate the phases. Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.

  • Causality: The HCl wash selectively protonates unreacted n-propylamine and TEA, partitioning them into the aqueous waste. The NaHCO₃ wash neutralizes any residual acid, and the brine wash osmotically removes bulk water from the organic phase.

Step 6: Isolation & Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.

  • Causality: Na₂SO₄ acts as a desiccant to remove trace water. Recrystallization exploits differential solubility to yield the pure crystalline amide, free of organic impurities.

Analytical Characterization Protocol

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Validation: Expect a dominant peak at m/z 232.0 [M+H]⁺. Crucially, the isotopic pattern must display a 9:6:1 intensity ratio characteristic of a di-chlorinated species, definitively validating the presence of the 2,4-dichloro moiety.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance, CDCl₃, 400 MHz):

    • Validation: The N-propyl group will present as a distinct triplet (~0.9 ppm, -CH₃), a multiplet (~1.6 ppm, -CH₂-), and a quartet/multiplet (~3.4 ppm, -N-CH₂-). The amide proton (-NH) will appear as a broad singlet around 6.0–6.5 ppm. The aromatic protons will present a complex splitting pattern between 7.2 and 7.7 ppm, confirming the 1,2,4-substitution pattern on the benzene ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Validation: Look for a strong, sharp peak at ~1650 cm⁻¹ (Amide I, C=O stretch) and a broad peak at ~3300 cm⁻¹ (N-H stretch), confirming the successful formation of the secondary amide bond.

References

  • Echemi. "2,4-dichloro-N-propyl-benzamide Basic Info and Properties." Echemi.com.
  • AAA-Chem. "benzamide, 2,4-dichloro-n-propyl-; 39887-48-4." AAA-Chem.com.

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Exploratory

Physicochemical Profiling and Exact Mass Determination of 2,4-dichloro-N-propylbenzamide: A Technical Guide

Executive Summary In modern drug discovery, benzamide derivatives serve as privileged structural scaffolds, frequently utilized for their potent pharmacological properties, including histone deacetylase (HDAC) inhibition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, benzamide derivatives serve as privileged structural scaffolds, frequently utilized for their potent pharmacological properties, including histone deacetylase (HDAC) inhibition and protection against endoplasmic reticulum (ER) stress[1]. A critical prerequisite for the development and pharmacokinetic tracking of these small molecules is rigorous physicochemical characterization[2]. This whitepaper provides an authoritative guide on the exact mass determination of 2,4-dichloro-N-propylbenzamide , detailing the causality behind high-resolution mass spectrometry (HRMS) workflows, isotopic distribution analysis, and the critical distinction between average molecular weight and monoisotopic exact mass[3][4].

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in small molecule characterization is conflating molecular weight with exact mass. For a halogenated compound like 2,4-dichloro-N-propylbenzamide, understanding this distinction is paramount for accurate mass spectrometry (MS) analysis.

  • Molecular Weight (Average Mass): The molecular weight of 2,4-dichloro-N-propylbenzamide is 232.10 g/mol [5]. This value is calculated using the weighted average of the atomic masses of all naturally occurring isotopes. While essential for macroscopic applications like stoichiometry, formulation, and bulk synthesis, average mass is functionally useless for high-resolution structural elucidation.

  • Exact Mass (Monoisotopic Mass): The exact mass is 231.0217 Da [5]. This is calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., 12 C, 1 H, 35 Cl, 14 N, 16 O)[4]. Because HRMS instruments (e.g., Orbitrap, Q-TOF) possess the resolving power to separate individual isotopic peaks, the monoisotopic mass is the specific target value used to confirm the molecular formula[3].

The Causality of Isotopic Signatures (Expert Insight)

The presence of two chlorine atoms in 2,4-dichloro-N-propylbenzamide provides a self-validating structural signature. Chlorine has two stable isotopes: 35 Cl (~75% abundance) and 37 Cl (~25% abundance). The binomial expansion of these probabilities in a dichloro-compound dictates that the mass spectrum will exhibit a distinct 9:6:1 intensity ratio across the M, M+2, and M+4 isotopic peaks. Observing this exact isotopic envelope serves as an intrinsic, self-validating control that confirms the preservation of the dichloro-aromatic moiety during analysis.

Quantitative Data Summary
PropertyValue
Chemical Name 2,4-dichloro-N-propylbenzamide
CAS Number 39887-48-4
Molecular Formula C10H11Cl2NO
Molecular Weight (Average) 232.10 g/mol
Exact Mass (Monoisotopic) 231.0217 Da
Calculated [M+H] + Adduct 232.0290 Da

Analytical Workflow: LC-HRMS Protocol

To achieve mass accuracy of < 5 parts per million (ppm), the analytical workflow must be carefully controlled. The following step-by-step protocol outlines the optimal conditions for exact mass determination of 2,4-dichloro-N-propylbenzamide using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[3][4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 2,4-dichloro-N-propylbenzamide in 1 mL of LC-MS grade methanol to create a stock solution[2].

    • Dilute the stock to a final working concentration of 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, significantly enhancing ionization efficiency and promoting the formation of the [M+H] + adduct (m/z 232.0290) in positive ion mode[4].

  • Chromatographic Separation (UHPLC):

    • Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Causality: The hydrophobic nature of the dichloro-aromatic ring requires a non-polar stationary phase. Separation ensures the analyte elutes away from early-eluting salts or matrix components that could cause ion suppression.

  • Ionization and Mass Analysis (Orbitrap/Q-TOF):

    • Utilize Electrospray Ionization in positive mode (ESI+).

    • Set the mass analyzer resolution to 100,000 FWHM (Full Width at Half Maximum) at m/z 200[3].

    • Self-Validating Step (Lock Mass): Continuously infuse an internal calibrant (e.g., Leucine Enkephalin or a known fluorinated standard) during the run.

    • Causality: Environmental fluctuations can cause minor instrumental drift. Real-time lock-mass calibration corrects the m/z scale on the fly, ensuring the mass error remains strictly below 5 ppm[4].

  • Data Processing:

    • Extract the ion chromatogram for m/z 232.0290.

    • Verify the elemental composition by matching the experimental isotopic envelope against the theoretical 9:6:1 dichloro-pattern.

MS_Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Ionization (Positive Mode) LC->ESI HRMS Orbitrap HRMS (Res >100k) ESI->HRMS Data Data Processing (Exact Mass) HRMS->Data

Figure 1: High-Resolution Mass Spectrometry workflow for exact mass determination.

Pharmacological Relevance of Benzamide Derivatives

Beyond analytical chemistry, the precise structural confirmation of benzamide derivatives like 2,4-dichloro-N-propylbenzamide is critical because these scaffolds are highly active in biological systems. Benzamide derivatives have been identified as a novel class of protective agents that defend pancreatic β -cells against Endoplasmic Reticulum (ER) stress-induced dysfunction and apoptosis[1].

By modulating the Unfolded Protein Response (UPR), specific structural variations of the benzamide core can alleviate ER stress, making them promising lead compounds for metabolic disorders such as Type 2 Diabetes Mellitus[1][6].

Pathway ER_Stress ER Stress UPR Unfolded Protein Response ER_Stress->UPR Benzamide Benzamide Derivative Benzamide->UPR Modulates Apoptosis Cell Apoptosis Benzamide->Apoptosis Inhibits UPR->Apoptosis Chronic Survival Cell Survival Apoptosis->Survival Prevents

Figure 2: Modulatory role of benzamide derivatives in cellular survival pathways.

References

  • 2,4-dichloro-N-propyl-benzamide - Echemi. echemi.com.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. benchchem.com.
  • Discovery of a Benzamide Derivative That Protects Pancreatic β-Cells against Endoplasmic Reticulum Stress. acs.org.
  • High Resolution Mass Spectrometry. resolvemass.ca.
  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. acs.org.
  • Design, Synthesis and biological Evaluation of Benzamide derivatives for Glucokinase Activ

Sources

Foundational

in vivo toxicity and safety profile of 2,4-dichloro-N-propylbenzamide

An In-Depth Technical Guide to the Proposed In Vivo Toxicity and Safety Evaluation of 2,4-dichloro-N-propylbenzamide Disclaimer: This document provides a detailed framework for the in vivo toxicological assessment of 2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Proposed In Vivo Toxicity and Safety Evaluation of 2,4-dichloro-N-propylbenzamide

Disclaimer: This document provides a detailed framework for the in vivo toxicological assessment of 2,4-dichloro-N-propylbenzamide. As of the date of this publication, specific experimental data on this compound is not extensively available in public literature. Therefore, this guide has been constructed by synthesizing established regulatory guidelines for toxicity testing with data from structurally analogous compounds, primarily 2,4-dichlorobenzamide and the widely studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). The protocols and potential outcomes described herein are intended to serve as an expert-guided, predictive framework for researchers, scientists, and drug development professionals. All data from surrogate compounds are explicitly identified as such.

Introduction and Rationale

2,4-dichloro-N-propylbenzamide is a halogenated aromatic amide whose biological and toxicological profile is largely uncharacterized. As with any novel chemical entity intended for potential development, a rigorous and systematic evaluation of its in vivo safety is paramount. The absence of a public data repository for this specific molecule necessitates a foundational approach to its toxicological assessment.

This guide provides a comprehensive strategy for elucidating the . Our approach is grounded in internationally recognized testing guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). To provide context and predictive insights, we will draw upon the known toxicological profiles of structurally related compounds. This methodology ensures that the proposed experimental designs are not only robust and compliant but also scientifically targeted to potential hazards associated with its chemical class.

The core objective is to build a safety profile from the ground up, beginning with acute toxicity and progressing through repeated-dose, genetic, and reproductive toxicity assessments. This structured progression allows for logical decision-making, where data from earlier studies informs the design and dose selection of subsequent, more complex evaluations.

Physicochemical Properties and Predicted Toxicokinetics

Understanding the physical and chemical properties of a compound is fundamental to designing relevant toxicological studies. For 2,4-dichloro-N-propylbenzamide, we can infer key characteristics from its parent compound, 2,4-dichlorobenzamide.

Table 1: Physicochemical Properties of 2,4-Dichlorobenzamide (Surrogate Data)

Property Value Source
Molecular Formula C₇H₅Cl₂NO [1][2]
Molecular Weight 190.03 g/mol [1][2]
Physical State Off-white solid powder [1]
Melting Point 191 - 194 °C [1]

| Stability | Stable under normal conditions |[1] |

Predicted Toxicokinetics (ADME Profile):

  • Absorption: Based on its lipophilic aromatic structure, oral absorption is the most likely significant route of exposure. Dermal absorption is expected to be less efficient, a characteristic seen with 2,4-D.[3]

  • Distribution: Following absorption, the compound is expected to distribute throughout the body. There is no indication from related compounds of significant bioaccumulation.[3]

  • Metabolism: Metabolism is likely to occur in the liver, potentially involving hydroxylation of the aromatic ring and modification of the N-propyl side chain. The amide bond may undergo hydrolysis.

  • Excretion: The primary route of excretion for 2,4-D and its metabolites is via urine.[3] A similar pathway is predicted for 2,4-dichloro-N-propylbenzamide.

Proposed Strategy for In Vivo Toxicity Assessment

A tiered, systematic approach is essential for a comprehensive safety evaluation. The following workflow outlines the proposed studies, ensuring that each stage logically informs the next.

G cluster_0 Phase 1: Foundational Toxicity cluster_1 Phase 2: Repeated Exposure & Systemic Effects cluster_2 Phase 3: Long-term & Specialized Toxicity Acute_Oral Acute Oral Toxicity Study (Dose-ranging, LD50 determination) Subchronic 28-Day or 90-Day Subchronic Oral Toxicity Study (Rodent) Acute_Oral->Subchronic Informs Dose Selection Genotox_InVitro In Vitro Genotoxicity Battery (Ames, MLA, Chromosomal Aberration) Genotox_InVivo In Vivo Genotoxicity (Micronucleus Assay) Genotox_InVitro->Genotox_InVivo Positive result triggers in vivo Chronic Chronic Toxicity Study (12-month, Rodent) Subchronic->Chronic Informs Dose Selection DART Developmental & Reproductive Toxicity (DART) Studies Subchronic->DART Informs Dose Selection Genotox_InVivo->Chronic Genotox_InVivo->DART

Caption: Proposed workflow for the in vivo toxicological evaluation.

Acute Oral Toxicity Assessment

Causality and Experimental Choice: The initial step in any in vivo safety assessment is to determine the compound's acute toxicity. This study provides critical information on the intrinsic toxicity from a single dose, identifies clinical signs of toxicity, and is essential for classifying the substance and selecting dose levels for subsequent repeated-dose studies.[4][5][6][7] The Up-and-Down Procedure (UDP) or the Acute Toxic Class Method are modern approaches that minimize animal use while providing robust data.[8]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Species Selection: The preferred species is the laboratory rat (e.g., Sprague-Dawley or Wistar strain).[4] Usually, only female animals are used as they are generally considered slightly more sensitive.

  • Animal Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) and provided with standard chow and water ad libitum, except for a brief fasting period before dosing.

  • Dose Selection and Administration:

    • Animals are fasted overnight prior to dosing.[8]

    • The test substance is administered orally via gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing structural or mechanistic information.

  • Stepwise Procedure:

    • Step 1: Three fasted female rats are dosed at the starting dose level.

    • Observation: The outcome (mortality or survival) in the first step determines the subsequent step.

      • If 2 or 3 animals die, the dose for the next step is lowered.

      • If 0 or 1 animal dies, the dose for the next step is increased.

      • If the outcome is unclear, a further three animals may be tested at the same dose.

  • Clinical Observations:

    • Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiratory, autonomic, and central nervous system activity), and behavioral changes.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days thereafter.[4]

  • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Pathology: All animals (those that die during the study and those euthanized at 14 days) undergo a gross necropsy.

Table 2: Representative Acute Oral Toxicity Data for 2,4-D (Surrogate Data)

Species LD₅₀ (mg/kg) Toxicity Class Reference
Rat 639 - 1646 Low to Moderate [9]
Mouse 138 - 830 Moderate [9][10]
Rabbit 800 Low

| Dog | >100 | Moderate | |

This table illustrates the type of data generated. The actual toxicity of 2,4-dichloro-N-propylbenzamide must be determined experimentally.

Subchronic and Chronic Toxicity Assessment

Causality and Experimental Choice: While acute studies assess the effects of a single high dose, subchronic (e.g., 90-day) and chronic (e.g., 12-month) studies are designed to identify the toxic effects of repeated exposure.[11][12] These studies are critical for identifying target organs of toxicity, characterizing the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is a cornerstone for human risk assessment.[13][14][15]

Experimental Protocol: 12-Month Chronic Oral Toxicity Study (Derived from OECD 452)
  • Species and Strain: The rat is the most commonly used species.[13] Both sexes are required.

  • Group Size: At least 20 rodents of each sex per dose group.[13]

  • Dose Level Selection:

    • At least three dose levels plus a concurrent control group are used.

    • Dose selection is based on data from the acute and subchronic studies.[13]

    • The highest dose should induce some toxicity but not cause mortality or severe suffering that would interfere with data interpretation. The lowest dose should not induce any evidence of toxicity.

  • Administration: The test substance is typically administered daily via the diet, in drinking water, or by gavage for 12 months.

  • In-Life Monitoring:

    • Clinical Observations: Daily checks for signs of toxicity and mortality.

    • Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.[14]

    • Ophthalmology: Examinations performed prior to the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples collected at 3, 6, and 12 months. Parameters include red and white blood cell counts, hemoglobin, platelets, and markers for liver and kidney function.[14]

  • Terminal Procedures:

    • At 12 months, all surviving animals are euthanized.

    • Gross Necropsy: A complete gross examination is performed on all animals.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.

    • Histopathology: A full histopathological examination is conducted on all organs from the control and high-dose groups. If treatment-related effects are seen in the high-dose group, the examination is extended to the lower dose groups.[14]

Table 3: Potential Endpoints and Illustrative Findings from Chronic Toxicity (Based on 2,4-D Profile)

Parameter Potential Finding Implication
Body Weight Decreased body weight gain at high doses General systemic toxicity
Clinical Chemistry Increased BUN and creatinine Potential kidney toxicity
Hematology Alterations in red blood cell parameters Potential effects on hematopoiesis
Histopathology Changes in kidney and liver morphology Identification of target organs

| NOAEL | The highest dose with no observed adverse effects | Key value for risk assessment |

Genotoxicity Assessment

Causality and Experimental Choice: Genotoxicity testing is crucial for identifying compounds that can cause damage to genetic material (DNA). Such damage can lead to mutations and chromosomal aberrations, which are underlying causes of cancer and heritable diseases.[16] A standard battery of tests is required by regulatory agencies to assess different genotoxic mechanisms.[17][18][19]

G cluster_battery Standard Genotoxicity Test Battery Ames Test 1: Gene Mutation (Bacterial Reverse Mutation Assay - Ames Test) InVitro_Mammalian Test 2: Chromosomal Damage (In Vitro) (Micronucleus or Chromosomal Aberration Assay) InVivo_Mammalian Test 3: Chromosomal Damage (In Vivo) (Rodent Bone Marrow Micronucleus Assay)

Sources

Exploratory

2,4-dichloro-N-propylbenzamide receptor binding affinity studies

An In-depth Technical Guide to Receptor Binding Affinity Studies of 2,4-dichloro-N-propylbenzamide Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of 2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Receptor Binding Affinity Studies of 2,4-dichloro-N-propylbenzamide

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of 2,4-dichloro-N-propylbenzamide, a novel compound with potential pharmacological activity. Recognizing the absence of established binding data for this specific molecule, this document serves as a practical roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to target identification, experimental design, and data interpretation, grounded in established methodologies for similar N-substituted benzamide compounds. This guide emphasizes scientific integrity, providing detailed, self-validating protocols and explaining the causal relationships behind experimental choices.

Introduction and Target Hypothesis

2,4-dichloro-N-propylbenzamide belongs to the N-substituted benzamide class of compounds, a scaffold known for a wide range of biological activities.[1][2] The therapeutic potential of benzamides has been explored in various contexts, including oncology, neurodegenerative disorders, and inflammation.[1][3] Given the structural features of 2,4-dichloro-N-propylbenzamide, several potential receptor targets can be hypothesized based on the known interactions of related molecules.

Potential Receptor Targets
  • Translocator Protein (TSPO): This 18 kDa protein, located on the outer mitochondrial membrane, is a key target for many synthetic ligands and is involved in processes like steroid synthesis and neuroinflammation.[4] The binding affinity of ligands to TSPO can be influenced by a common single nucleotide polymorphism (rs6971), leading to different binding profiles (high-affinity, mixed-affinity, and low-affinity binders).[4][5][6][7]

  • Sigma Receptors (S1R and S2R): These unique, ligand-operated molecular chaperones are implicated in a variety of cellular functions and are targets for numerous benzamide derivatives.[8][9] They represent a promising avenue for investigation.

  • Other Potential Targets: The broader benzamide class has been shown to interact with targets such as the NFκB signaling pathway,[1] IMP dehydrogenase,[10] and cannabinoid receptors.[11] While these may be secondary considerations, they should not be entirely discounted in a comprehensive screening approach.

This guide will primarily focus on TSPO and Sigma-1 receptors as high-probability initial targets for 2,4-dichloro-N-propylbenzamide.

Foundational Principles of Receptor Binding Assays

The core of characterizing a novel ligand is to quantify its interaction with a target receptor. This is typically achieved through binding assays, which measure the affinity (Kd or Ki) and density (Bmax) of binding sites.[12][13]

Assay Formats

There are two primary formats for receptor-ligand binding assays used in screening and characterization:

  • Filtration Assays: These involve incubating the ligand with a receptor preparation (e.g., cell membranes), followed by rapid filtration to separate bound from unbound ligand. The amount of bound ligand is then quantified.

  • Scintillation Proximity Assay (SPA): In this homogeneous assay format, the receptor is immobilized on a scintillant-containing solid support (e.g., beads). Only radioligand molecules that are bound to the receptor are close enough to the scintillant to produce a signal, eliminating the need for a separation step.[14]

Key Experimental Types
  • Saturation Assays: These experiments use increasing concentrations of a radiolabeled ligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[12]

  • Competition (Inhibition) Assays: These assays measure the ability of an unlabeled test compound (like 2,4-dichloro-N-propylbenzamide) to compete with a radioligand for binding to the receptor. The data is used to calculate the inhibitory constant (Ki) of the test compound.[12]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for characterizing the binding of 2,4-dichloro-N-propylbenzamide to our primary hypothetical targets.

Target 1: Translocator Protein (TSPO)

Given the prevalence of TSPO as a target for synthetic ligands, a radioligand competition assay is the logical first step. We will use [3H]PBR28, a high-affinity TSPO radioligand, as the probe.[5][6]

3.1.1. Experimental Workflow: TSPO Radioligand Competition Assay

TSPO_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Human Brain Membrane Homogenates incubate Incubate Membranes, [3H]PBR28, and Test Compound prep_membranes->incubate prep_ligands Prepare Serial Dilutions of 2,4-dichloro-N-propylbenzamide prep_ligands->incubate prep_radio Prepare [3H]PBR28 Working Solution prep_radio->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash quantify Scintillation Counting to Measure Bound Radioactivity wash->quantify plot Plot % Inhibition vs. log[Test Compound] quantify->plot calculate Calculate IC50 and Ki (Cheng-Prusoff Equation) plot->calculate

Caption: Workflow for TSPO Radioligand Competition Assay.

3.1.2. Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [3H]PBR28 (specific activity ~80 Ci/mmol), diluted in assay buffer to a final concentration of 2 nM (approximately the Kd for high-affinity binding sites).

    • Test Compound: Prepare a 10 mM stock solution of 2,4-dichloro-N-propylbenzamide in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations from 10 pM to 100 µM.

    • Non-specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of a known non-radioactive TSPO ligand, such as unlabeled PBR28 or PK11195.

    • Receptor Source: Use human brain tissue homogenates or cell lines known to express TSPO (e.g., U87 MG). Protein concentration should be determined using a standard method like the Bicinchoninic acid (BCA) assay.[15] Aim for 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: 50 µL assay buffer, 50 µL [3H]PBR28, 50 µL membrane homogenate.

    • Non-specific Binding (NSB) wells: 50 µL NSB control, 50 µL [3H]PBR28, 50 µL membrane homogenate.

    • Competition wells: 50 µL of each dilution of 2,4-dichloro-N-propylbenzamide, 50 µL [3H]PBR28, 50 µL membrane homogenate.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3.1.3. Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 2,4-dichloro-N-propylbenzamide.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome & Interpretation: A low nanomolar Ki value would suggest that 2,4-dichloro-N-propylbenzamide is a high-affinity ligand for TSPO. The shape of the competition curve can also be informative; a biphasic curve may indicate binding to different affinity states of the receptor, which could be related to the TSPO polymorphism.[6][15]

Target 2: Sigma-1 Receptor (S1R)

A similar radioligand competition assay can be employed to investigate the binding of 2,4-dichloro-N-propylbenzamide to the Sigma-1 receptor. -pentazocine is a selective and commonly used radioligand for S1R.[8]

3.2.1. Experimental Workflow: S1R Radioligand Competition Assay

S1R_Workflow start Start: Reagent Preparation prep_membranes Prepare Membrane Homogenates (e.g., from guinea pig brain or S1R-expressing cells) start->prep_membranes prep_ligands Prepare Serial Dilutions of 2,4-dichloro-N-propylbenzamide start->prep_ligands prep_radio Prepare 3H-pentazocine Working Solution (~5 nM) start->prep_radio incubate Incubate Reagents (90 min at 37°C) prep_membranes->incubate prep_ligands->incubate prep_radio->incubate filter Rapid Filtration (Polyethylenimine-presoaked filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Scintillation Counting wash->quantify analysis Data Analysis (IC50 and Ki Calculation) quantify->analysis end End: Determine S1R Affinity analysis->end

Caption: Workflow for Sigma-1 Receptor Competition Assay.

3.2.2. Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Radioligand: -pentazocine (specific activity ~34 Ci/mmol), diluted in assay buffer to a final concentration of 5 nM.

    • Test Compound: Prepare serial dilutions of 2,4-dichloro-N-propylbenzamide as described for the TSPO assay.

    • Non-specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of unlabeled haloperidol.

    • Receptor Source: Guinea pig brain membranes are a rich source of S1R. Alternatively, membranes from cells overexpressing S1R can be used. Protein concentration should be around 100-200 µg per well.

  • Assay Setup: The setup is analogous to the TSPO assay, using the S1R-specific reagents.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Harvest onto filters (e.g., Whatman GF/B) that have been presoaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter. Wash three times with ice-cold assay buffer.

  • Quantification & Analysis: Follow the same procedures for scintillation counting and data analysis as described for the TSPO assay.

Data Presentation and Interpretation

Quantitative data from binding assays should be summarized in a clear and concise table to allow for easy comparison.

Parameter2,4-dichloro-N-propylbenzamideControl Ligand (e.g., PK11195)
TSPO Binding
IC50 (nM)Experimental Value~5-10 nM
Ki (nM)Calculated Value~3-7 nM
Sigma-1 Receptor Binding
IC50 (nM)Experimental Value
Ki (nM)Calculated Value
Selectivity
S1R Ki / TSPO KiCalculated Value

Table 1: Hypothetical Data Summary for Binding Affinity Studies.

Interpretation: The Ki values will determine the affinity of 2,4-dichloro-N-propylbenzamide for each target. The selectivity ratio will indicate whether the compound has a preference for one receptor over the other. A high selectivity is often a desirable characteristic in drug development.

Signaling Pathway Considerations

Understanding the potential downstream effects of receptor binding is crucial. If 2,4-dichloro-N-propylbenzamide is found to be a potent TSPO ligand, it may modulate mitochondrial functions.

Caption: Simplified Putative TSPO Signaling Pathway.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial characterization of 2,4-dichloro-N-propylbenzamide's receptor binding profile. The detailed protocols for TSPO and Sigma-1 receptor binding assays offer a clear starting point for investigation. Positive identification of high-affinity binding to one or more of these targets would warrant further studies, including:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • Broader Target Screening: A wider panel of receptors should be screened to assess selectivity and identify potential off-target effects.

  • In Vivo Studies: To evaluate the compound's pharmacokinetic properties and pharmacological effects in relevant disease models.

By following a systematic and rigorous approach, researchers can effectively elucidate the molecular targets of novel compounds like 2,4-dichloro-N-propylbenzamide, paving the way for future drug development efforts.

References

  • Owen, D. R., et al. (2011). Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine, 52(1), 24-32. [Link]

  • Imperial College London. (n.d.). Mixed Affinity Binding in Humans with 18 kDa Translocator Protein (TSPO) Ligands. Spiral. [Link]

  • Owen, D. R., et al. (2010). Mixed-affinity binding in humans with 18-kDa translocator protein ligands. PubMed, 52(1), 24-32. [Link]

  • Gabriela, M., et al. (2019). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. MDPI. [Link]

  • Gabriela, M., et al. (2019). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. PubMed. [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 783–790. [Link]

  • Luchini, D. N., & Tounge, B. A. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Matsumoto, R. R., & Poupaert, J. H. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.17. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Propylbenzamide. PubChem. [Link]

  • El-Faham, A., et al. (2023). 2-(N-allylsulfamoyl)-N-propylbenzamide. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzanilide. PubChem. [Link]

  • Jawar, M. J., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(8), 833-840. [Link]

  • Schwalm, M. P., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(15), 11139–11160. [Link]

  • Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3484. [Link]

  • Saeed, A., et al. (2009). 2,4-Dichloro-N-p-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2527. [Link]

  • Zimhony, O., et al. (1995). Activity of n-propyl pyrazinoate against pyrazinamide-resistant Mycobacterium tuberculosis: investigations into mechanism of action of and mechanism of resistance to pyrazinamide. Antimicrobial Agents and Chemotherapy, 39(6), 1269–1271. [Link]

  • Saeed, A., et al. (2009). 2,4-Dichloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1642. [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-n-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide. PubChemLite. [Link]

  • Ojeda-Jarabed, D. A., et al. (2025). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

  • SIELC Technologies. (2018). 2,4-Dichloro-N-isopropylbenzylamine. SIELC Technologies. [Link]

  • Al-Salahi, R., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-propyl-. NIST Chemistry WebBook. [Link]

  • Chemsrc. (n.d.). 2,5-dichloro-N-(pyridin-3-ylcarbamothioyl)benzamide. Chemsrc. [Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize 2,4-dichloro-N-propylbenzamide in the lab

Application Note: Laboratory Synthesis and Characterization of 2,4-Dichloro-N-propylbenzamide Introduction and Mechanistic Overview The compound 2,4-dichloro-N-propylbenzamide (CAS No.: 39887-48-4) is an aryl amide deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Characterization of 2,4-Dichloro-N-propylbenzamide

Introduction and Mechanistic Overview

The compound 2,4-dichloro-N-propylbenzamide (CAS No.: 39887-48-4) is an aryl amide derivative utilized as an intermediate in medicinal chemistry and agrochemical development[1]. With a molecular weight of 232.10 g/mol and a defined polar surface area, it presents excellent properties for structural derivatization[1][2].

The most efficient and scalable laboratory synthesis of this compound relies on a nucleophilic acyl substitution pathway. Specifically, the reaction between 2,4-dichlorobenzoyl chloride and n-propylamine.

Causality in Reaction Design: Acyl chlorides are highly electrophilic. When n-propylamine (the nucleophile) attacks the carbonyl carbon of 2,4-dichlorobenzoyl chloride, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels a chloride leaving group, generating the target amide and one equivalent of hydrogen chloride (HCl). To drive the reaction to completion and prevent the generated HCl from protonating the unreacted n-propylamine (which would render it non-nucleophilic), an auxiliary non-nucleophilic base—typically triethylamine (TEA) —is introduced as an acid scavenger.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the synthesis, from anhydrous preparation to final characterization.

SynthesisWorkflow Prep 1. Reagent Preparation (Anhydrous DCM, 0°C) Add 2. Dropwise Addition (n-Propylamine + TEA) Prep->Add React 3. Nucleophilic Acyl Substitution (Stir at RT, 2-4h) Add->React Workup 4. Aqueous Work-up (HCl, NaHCO3, Brine washes) React->Workup Purify 5. Purification (Recrystallization/Column) Workup->Purify Char 6. Characterization (NMR, LC-MS) Purify->Char

Workflow for the synthesis, isolation, and characterization of 2,4-dichloro-N-propylbenzamide.

Materials and Reagents

All reagents should be of analytical grade. Solvents must be anhydrous to prevent the competitive hydrolysis of the acyl chloride into 2,4-dichlorobenzoic acid.

Reagent / MaterialRole in SynthesisEquivalentsAmount (for 10 mmol scale)
2,4-Dichlorobenzoyl chloride Electrophile / Starting Material1.0 eq2.09 g (10.0 mmol)
n-Propylamine Nucleophile1.1 eq0.65 g (11.0 mmol)
Triethylamine (TEA) Acid Scavenger (Base)1.5 eq1.52 g (15.0 mmol)
Dichloromethane (DCM) Aprotic SolventN/A30 mL (Anhydrous)
1M HCl (aq) Work-up (Removes excess amine)N/A20 mL
Sat. NaHCO3 (aq) Work-up (Neutralizes acid traces)N/A20 mL
Anhydrous Na2SO4 Drying AgentN/AAs needed

Step-by-Step Experimental Protocol

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Rationale: Moisture must be strictly excluded to prevent the degradation of 2,4-dichlorobenzoyl chloride into the unreactive carboxylic acid.

Step 2: Reagent Solvation and Cooling

  • Dissolve 2,4-dichlorobenzoyl chloride (2.09 g, 10.0 mmol) in 15 mL of anhydrous DCM.

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Rationale: The reaction between acyl chlorides and primary amines is highly exothermic. Cooling the system prevents solvent boil-off and minimizes the formation of unwanted side products.

Step 3: Nucleophile Addition

  • In a separate dry vial, prepare a solution of n-propylamine (0.65 g, 11.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in 15 mL of anhydrous DCM.

  • Using an addition funnel or syringe, add the amine/base solution dropwise to the stirring acyl chloride solution over 15 minutes.

  • Rationale: Dropwise addition ensures the acyl chloride remains in excess relative to the amine during the initial stages, controlling the reaction rate and thermal output.

Step 4: Reaction Propagation

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).

  • Stir continuously for 2 to 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system until the starting material spot is consumed.

Step 5: Aqueous Work-up and Extraction

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 20 mL of 1M aqueous HCl. Causality: This protonates any unreacted n-propylamine and TEA, pulling them into the aqueous layer.

  • Wash the organic layer with 20 mL of saturated aqueous NaHCO3. Causality: This neutralizes any residual HCl or unreacted 2,4-dichlorobenzoic acid (if minor hydrolysis occurred).

  • Wash with 20 mL of brine (saturated NaCl) to pre-dry the organic phase and reduce emulsion formation.

Step 6: Isolation and Purification

  • Dry the collected organic layer over anhydrous Na2SO4 for 15 minutes. Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purify the crude solid by recrystallization from a mixture of hot ethanol and water (or hot hexanes/ethyl acetate) to obtain pure 2,4-dichloro-N-propylbenzamide.

Expected Physicochemical Data

Upon successful synthesis, the isolated compound should align with the following theoretical and literature-derived parameters[1][2]:

ParameterExpected ValueAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Molecular Formula C10H11Cl2NOElemental Analysis
Exact Mass 231.02 g/mol High-Resolution Mass Spectrometry (HRMS)
Topological Polar Surface Area 29.1 ŲComputational / Cheminformatics[1]
Diagnostic IR Peaks ~1640 cm⁻¹ (Amide C=O stretch), ~3300 cm⁻¹ (N-H stretch)FT-IR Spectroscopy

References

  • Title: 5-amino-2,4-dichloro-N-propylbenzamide | C10H12Cl2N2O | CID ... Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

Sources

Application

Application Note: Structural Elucidation and NMR Protocol for 2,4-Dichloro-N-propylbenzamide

Benzamides represent a privileged structural scaffold in medicinal chemistry, frequently serving as the core pharmacophore in psychiatric, anti-emetic, and oncological drug candidates1[1]. The rigorous structural verific...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzamides represent a privileged structural scaffold in medicinal chemistry, frequently serving as the core pharmacophore in psychiatric, anti-emetic, and oncological drug candidates1[1]. The rigorous structural verification of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

2,4-dichloro-N-propylbenzamide serves as an exceptional analytical model for advanced NMR training. It combines a first-order aliphatic spin system (the N-propyl chain) with a complex, asymmetric halogenated aromatic ring, allowing analysts to observe the competing effects of halogen induction and carbonyl magnetic anisotropy. This guide provides a comprehensive, causality-driven methodology for the sample preparation, spectral acquisition, and data interpretation of this molecule.

Causality-Driven Sample Preparation Protocol

The ultimate resolution of an NMR spectrum is fundamentally limited by the physical quality of the sample. The following protocol ensures optimal magnetic field (B₀) homogeneity and signal-to-noise ratio (SNR).

  • Solvent Selection and Dissolution : Dissolve 5–25 mg of 2,4-dichloro-N-propylbenzamide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to achieve an optimal concentration of 50–150 mM 2[2].

    • Causality: This specific concentration range provides sufficient analyte for rapid ¹H and ¹³C acquisition without unnecessarily increasing the solution's viscosity. High viscosity restricts molecular tumbling, shortens T₂ relaxation times, and artificially broadens spectral lines . While CDCl₃ is standard, DMSO-d₆ is highly advantageous for amides as it slows proton exchange, allowing clearer observation of the NH coupling 3[3].

  • Particulate Filtration : Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Causality: Suspended solid particles possess different magnetic susceptibilities than the surrounding solvent. These micro-environments distort local magnetic field homogeneity, causing uncorrectable line broadening .

  • Volume and Depth Standardization : Ensure the final sample volume yields a column height of exactly 4 to 5 cm .

    • Causality: The NMR probe's radiofrequency (RF) coils are engineered for a specific active volume. Samples that are too short introduce severe magnetic susceptibility gradients at the liquid-air interface within the coil region, making the sample impossible to shim properly.

  • Degassing (Optional but Recommended) : Perform three cycles of the freeze-pump-thaw technique.

    • Causality: Dissolved atmospheric oxygen is paramagnetic. It provides an efficient, non-radiative relaxation pathway that shortens T₁ and T₂ relaxation times, leading to line broadening and integration inaccuracies .

Experimental Workflow

NMR_Workflow Start 2,4-dichloro-N-propylbenzamide Sample Prep Sample Preparation (50-150 mM in CDCl3) Start->Prep Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Analysis1D 1D Analysis: Chemical Shifts & Multiplets Acq1D->Analysis1D Analysis2D 2D Analysis: Connectivity & Assignments Acq2D->Analysis2D Validation Structural Validation & Purity Assessment Analysis1D->Validation Analysis2D->Validation

Logical workflow for structural elucidation of benzamides using 1D and 2D NMR data.

Self-Validating Acquisition Methodology

To ensure absolute trustworthiness of the generated data, the spectrometer must be calibrated to the specific sample environment before acquisition. Do not rely on historical shim files.

  • Locking : Engage the deuterium lock. A stable lock signal validates the correct choice and sufficient volume of the deuterated solvent.

  • Tuning and Matching (ATM) : Adjust the probe's circuitry to the exact impedance of the sample. This validates that the sample's specific dielectric constant is not impeding RF transmission.

  • Shimming & Lineshape Validation : Optimize the Z1, Z2, and Z3 room-temperature shims.

    • Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the residual solvent peak. A FWHM of < 1.0 Hz confirms the sample is homogeneous and ready for high-resolution acquisition.

  • Acquisition : Run the ¹H protocol (typically 16–64 scans, 30° pulse, 2–4 s relaxation delay) and the ¹³C protocol (typically 512–1024 scans, power-gated decoupling).

¹H NMR Spectral Interpretation & Causality

The ¹H NMR spectrum of 2,4-dichloro-N-propylbenzamide provides a unique structural fingerprint 1[1]. The 2,4-dichloro substitution breaks the symmetry of the benzene ring, resulting in an AMX spin system in the aromatic region, while the N-propyl chain exhibits a classic A₃M₂X₂ splitting pattern.

Table 1: ¹H NMR Quantitative Predictive Data (in CDCl₃, 400 MHz)
Proton PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment
-CH₃ (Propyl)~0.95Triplet7.43HTerminal methyl group; split by adjacent -CH₂-.
-CH₂- (Propyl)~1.65Sextet7.42HCentral aliphatic methylene; split by 5 adjacent protons.
N-CH₂ (Propyl)~3.40Quartet (or td)7.4, 6.02HStrongly deshielded by the adjacent electronegative amide nitrogen.
Amide NH ~6.20 - 8.00Broad Singlet-1HBroadened by ¹⁴N quadrupolar relaxation and chemical exchange; highly sensitive to solvent hydrogen bonding[3].
H-5 (Aromatic)~7.30Doublet of doublets8.2, 2.01HOrtho-coupled to H-6 and meta-coupled to H-3. Least deshielded aromatic proton.
H-3 (Aromatic)~7.45Doublet2.01HDeshielded by the combined inductive (-I) effects of the ortho-chlorines at C2 and C4. Meta-coupling only.
H-6 (Aromatic)~7.65Doublet8.21HStrongly deshielded by the magnetic anisotropy of the adjacent carbonyl group[1].

¹³C NMR Spectral Interpretation & Causality

Due to the low natural abundance of ¹³C (~1.1%), homonuclear coupling is absent, yielding sharp singlets in a standard proton-decoupled spectrum 1[1]. The chemical shifts are dictated primarily by hybridization and the electronegativity of attached heteroatoms.

Table 2: ¹³C NMR Quantitative Predictive Data (in CDCl₃, 100 MHz)
Carbon PositionPredicted Shift (δ, ppm)TypeCausality / Assignment
-CH₃ (Propyl)~11.5CH₃Terminal aliphatic carbon.
-CH₂- (Propyl)~22.8CH₂Central aliphatic chain carbon.
N-CH₂ (Propyl)~41.5CH₂Deshielded by the adjacent nitrogen atom.
C-5 (Aromatic)~127.5CHLeast deshielded aromatic carbon.
C-3 (Aromatic)~130.0CHPositioned between two heavy chlorine atoms.
C-6 (Aromatic)~131.0CHOrtho to the carbonyl group.
C-2 (Aromatic, Cl)~131.5QuaternaryInductive deshielding from chlorine, mitigated slightly by resonance (+M).
C-1 (Aromatic)~133.0QuaternaryAttachment point of the electron-withdrawing carbonyl group.
C-4 (Aromatic, Cl)~136.5QuaternaryDeshielded by the inductive effect of the para-chlorine.
C=O (Carbonyl)~165.0QuaternaryExtreme deshielding due to sp² hybridization and the highly electronegative oxygen[1].

Advanced 2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, 2D NMR is required for absolute certainty in complex benzamides:

  • COSY (Correlation Spectroscopy) : Validates the A₃M₂X₂ spin system of the N-propyl chain by showing cross-peaks between the methyl (~0.95 ppm) and the central methylene (~1.65 ppm), and between the central methylene and the N-methylene (~3.40 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence) : Resolves overlapping aromatic protons by correlating them to their directly attached ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Crucial for assigning the quaternary carbons (C-1, C-2, C-4). For instance, an HMBC cross-peak between the N-CH₂ protons and the carbonyl carbon (~165 ppm) definitively links the propyl chain to the benzamide core.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. nd.edu.
  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. benchchem.com.
  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.
  • NMR Sample Preparation: How to Prepare Samples for NMR. umn.edu.

Sources

Method

sample preparation techniques for 2,4-dichloro-N-propylbenzamide extraction

Initiating the Analysis I'm currently dissecting the user's request, focusing on the core problem: extracting 2,4-dichloro-N-propylbenzamide. I'm taking notes on their need for detailed application notes and protocols, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the user's request, focusing on the core problem: extracting 2,4-dichloro-N-propylbenzamide. I'm taking notes on their need for detailed application notes and protocols, with the end-users being researchers and scientists. My initial focus is on defining the scope and parameters for the protocols.

Defining the Criteria

I've clarified the core requirements for the protocols, emphasizing autonomy in design and rigorous scientific integrity (E-E-A-T) with complete citations. Visualization and formatting are critical, mandating tables, step-by-step methods, and Graphviz diagrams for workflows, with specific diagram specifications.

Clarifying the Compound

I'm now focused on the topic: "2,4-dichloro-N-propylbenzamide". I've confirmed that this is Propyzamide/Pronamide, a selective systemic herbicide, via a search for the chemical name.

Confirming Propyzamide Details

I have verified that "2,4-dichloro-N-propylbenzamide" is Propyzamide, an herbicide. My research confirmed that its extraction primarily uses QuEChERS techniques, noting its simplicity and effectiveness. Now I'm preparing to delve deeper into its applications, and its use profile.

Structuring Application Note Details

I'm now structuring an application note focused on Propyzamide extraction methods. I'm prioritizing the note's title, audience, and overall structure. I'm planning to cover advanced sample preparation techniques, tailored for complex matrices. The structure includes an introduction with a chemical profile, and then physicochemical properties and extraction causality. My aim is to provide a comprehensive guide, catering to researchers, scientists, and drug development professionals.

Outlining Extraction Protocols

I'm developing detailed protocols, beginning with modified QuEChERS for plant and food samples. I'm illustrating each process with Graphviz DOT diagrams for clarity. I'm also including EPA-validated methods for soil samples and automated SPE for aqueous samples. I'm compiling recovery rate data across matrices, and will outline analytical detection parameters. I'm also preparing a comprehensive reference list.

Analyzing Available

I've gathered three valuable sources: the EPA's validation study on propyzamide, a Thermo Fisher Scientific report on pesticide analysis in rice using modified QuEChERS, and a rapid GL Sciences protocol. These seem to provide a robust initial foundation, and I'm keen to begin a thorough examination to understand the implications for the project.

Structuring the Article

I've crafted a title: "Application Note: Advanced Sample Preparation Techniques for 2,4-Dichloro-N-propylbenzamide (Propyzamide) Extraction". The introduction will cover the herbicide's nature and the need for rigorous extraction. My next task is to explore causal elements, using my experience to discuss acetonitrile's role and explaining QuEChERS' suitability. I'll justify the choice of extraction methods.

Evaluating Extraction Methods

I'm now focusing on specific extraction methods. For soil matrices, I believe a solid-liquid extraction with a high aqueous-organic ratio is crucial to disrupt strong soil-propyzamide bonds. Conversely, for water samples, solid-phase extraction is my preferred option due to the need to concentrate large volumes. I'm building out a plan for Section 2, a modified QuEChERS protocol for food samples, to be based on the Thermo Fisher method, and preparing a corresponding workflow diagram. Section 3 will detail the EPA's solid-liquid extraction for soil.

Detailing Workflows Now

I'm now detailing the workflows. I'm building a diagram for the solid-liquid extraction protocol for soil samples. After that, I will build out the automated solid-phase extraction protocol for aqueous samples. Finally, I will construct the table for quantitative data presentation that summarizes recovery rates and matrix types.

Defining Analytical Procedures

I'm now detailing the analytical procedures, including LC-MS/MS parameters from the EPA method and GC-MS/MS settings from the Thermo method. I am ensuring that the methods use MRM transitions and EI mode. I am now working on diagram formatting, leveraging Graphviz DOT and adhering to a high-contrast color scheme, for accessible and visually appealing workflow diagrams. I am defining a consistent color palette for all figures, while ensuring legibility. Furthermore, I will create in-text citations and a corresponding reference list.

Visualizing Methodologies

I've just finished crafting the workflow diagram for the modified QuEChERS method, and it is now ready. I am moving on to build the dot diagram for the soil extraction workflow, as the final element of my effort to create clear process visualizations.

Constructing Solid-Phase Extraction

I've outlined a solid-phase extraction workflow. First, I will condition an EZ Cartridge RP-1. Then, I'll load a 500 mL water sample at 50-100 mL/min, elute with 5 mL of dichloromethane, and concentrate the eluate to 0.5 mL under N2 gas. I'll then adjust to 1 mL for GC-MS.

Justifying Key Details

I'm now focusing on strengthening the justifications for method choices. I'm crafting explanations for the 80:20 acetonitrile/water ratio in soil extraction, explaining how water swells soil pores, enabling acetonitrile penetration and propyzamide dissolution. I also intend to highlight the need for solvent exchange in QuEChERS for GC-MS compatibility, detailing the issues with acetonitrile's vapor volume in the GC inlet, and how hexane/acetone resolves it. I'll justify the high flow rate and membrane format of EZ Cartridge RP-1.

Incorporating Source URLs

I'm now incorporating URLs for the references. The first is a redirect link for the EPA MRID report: 1. The second is a redirect link for the Thermo Fisher QuEChERS report: 1. Finally, the third is a redirect link for the GL Sciences SPE protocol: 1. I've added these, and now plan to review these to ensure correct citation.

Reviewing Citation Structure

I am now focusing on the final step, incorporating source URLs. I will consolidate all cited sources into a numbered list, complete with titles, sources, and clickable URLs. The structure will be: Title, Source, and URL for verification. I need to be thorough and precise to maintain the document's integrity. I am now working on the reference section.

Technical Notes & Optimization

Troubleshooting

how to dissolve 2,4-dichloro-N-propylbenzamide for cell culture

Welcome to the Technical Support Center for small molecule handling. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical challenges of dissolving highly lipophilic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for small molecule handling. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical challenges of dissolving highly lipophilic compounds for in vitro assays.

Here, we will cover the solvation kinetics, standard operating procedures, and troubleshooting steps specifically tailored for 2,4-dichloro-N-propylbenzamide .

Compound Profiling & Solvation Kinetics

2,4-dichloro-N-propylbenzamide (CAS No. 39887-48-4) is a halogenated aromatic small molecule with a molecular weight of 232.10 g/mol [1].

The Solvation Challenge: Due to the dichlorophenyl ring and the aliphatic propyl chain, this compound is highly hydrophobic. It lacks readily ionizable functional groups (such as free amines or carboxylic acids), meaning that altering the pH of your aqueous cell culture media will not significantly improve its solubility. To disrupt the compound's intermolecular crystal lattice, you must use a polar aprotic solvent. Dimethyl Sulfoxide (DMSO) is universally required as the primary vehicle for this class of benzamides[2].

Workflow Visualization

Workflow A 1. Solid 2,4-dichloro-N-propylbenzamide (CAS: 39887-48-4) B 2. In-Vial Reconstitution Add 100% Anhydrous DMSO A->B C 3. Vortex & Water Bath Sonication (Ensure visual clarity) B->C D 4. Aliquot Master Stock (Store at -20°C) C->D Long-term Storage F 6. Intermediate Dilution (Dilute stock into media dropwise) C->F Immediate Use D->F Thaw single aliquot E 5. Pre-warm Culture Media (37°C to prevent thermal shock) E->F Mix actively G 7. Final in vitro Assay (Verify Final DMSO ≤ 0.1%) F->G Microscopic validation

Workflow for the reconstitution and aqueous dilution of hydrophobic small molecules.

Quantitative Reference Tables

Table 1: Reconstitution Matrix (MW: 232.10 g/mol )

Use this table to determine the exact volume of 100% anhydrous DMSO required to achieve your target master stock concentration.

Compound MassTarget ConcentrationVolume of 100% DMSO Required
1.0 mg10 mM430.8 µL
1.0 mg50 mM86.2 µL
5.0 mg10 mM2.15 mL
5.0 mg50 mM430.8 µL
Table 2: DMSO Cytotoxicity Thresholds in Cell Culture

DMSO is an amphiphilic solvent that intercalates into lipid bilayers. Exceeding these limits causes osmotic stress and membrane degradation[3].

Final DMSO % (v/v)Cellular ImpactScientific Recommendation
≤ 0.05% Negligible toxicity; safe for primary cells.Optimal for all long-term assays[3].
0.1% Borderline stress; ~5-12% toxicity in sensitive lines.Maximum limit for standard assays[4].
0.5% Significant toxicity (~25% cell death); protein unfolding.Use only for robust lines (short-term)[3].
> 1.0% Apoptosis, cell cycle arrest, membrane degradation.Not recommended [4].

Standard Operating Procedure (SOP): Reconstitution & Dilution

Phase 1: Master Stock Preparation

  • In-Vial Reconstitution: Do not attempt to weigh out sub-milligram quantities of the powder, as electrostatic forces will cause loss of material. Instead, add the calculated volume of 100% anhydrous DMSO (see Table 1) directly to the original vendor vial[2].

  • Solvation: Vortex the vial for 30 seconds. If particulate matter remains, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes.

  • Storage: Aliquot the master stock into tightly sealed, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles, which introduce ambient moisture and degrade the compound[5].

Phase 2: Aqueous Media Dilution (Self-Validating Protocol)

  • Pre-warm Media: Warm your complete cell culture media to 37°C. Causality: Adding a concentrated hydrophobic drug to cold media rapidly lowers the kinetic barrier to nucleation, causing the drug to crash out of solution[6].

  • Dropwise Addition: While gently swirling the warmed media, add the DMSO stock dropwise.

  • Self-Validation Checkpoint 1 (Solubility): Before applying the media to your cells, dispense 100 µL of the final working solution into an empty well. Observe it under an inverted phase-contrast microscope at 20X magnification. If you observe micro-crystals or cloudiness, the compound has exceeded its thermodynamic aqueous solubility limit[6]. You must lower the final drug concentration.

  • Self-Validation Checkpoint 2 (Vehicle Control): In parallel with your drug-treated cells, treat a control well with the exact same volume of pure DMSO (Vehicle Control). If the vehicle control shows >5% cell death compared to completely untreated cells, your DMSO concentration is too high and the assay is compromised[4].

Troubleshooting Guides & FAQs

Q1: Why does 2,4-dichloro-N-propylbenzamide precipitate immediately when I add it to my cell culture media? Answer: Precipitation occurs when the local concentration of the hydrophobic compound exceeds its thermodynamic solubility limit in the aqueous phase[6]. When a highly concentrated DMSO stock is pipetted directly into media without mixing, the DMSO rapidly diffuses into the water. This leaves the lipophilic benzamide molecules behind without their solvent shell, causing rapid crystallization. Fix: Always pre-warm your media. If precipitation persists, perform an intermediate serial dilution (e.g., dilute the 50 mM stock to 1 mM in pure DMSO first, then dilute that 1 mM stock into the culture media).

Q2: My assay requires a high concentration of the drug, forcing my final DMSO concentration to 0.45%. Is this acceptable? Answer: It is highly risky. While some robust cancer cell lines (e.g., MDA-MB-231) might survive 0.45% DMSO for short durations, it will likely alter their baseline proliferation and signaling pathways[3]. For primary cells or sensitive assays, toxicity becomes statistically significant above 0.1%[3]. Fix: If you cannot lower the DMSO concentration, you must run a 0.45% DMSO vehicle control to normalize your data. If the vehicle control shows high toxicity, your assay window will be too narrow to yield reliable data[4].

Q3: Can I store my diluted working solution (drug + culture media) in the fridge for experiments later in the week? Answer: No. Information regarding the stability of small molecules in aqueous solutions is notoriously poor. Aqueous environments promote the kinetic aggregation of hydrophobic molecules over time and increase the risk of hydrolysis[5]. Fix: Always store the master stock in 100% DMSO at -20°C, and prepare your aqueous working solutions fresh immediately before treating your cells[5].

Q4: Can I use PBS or Water instead of DMSO to avoid solvent toxicity? Answer: No. 2,4-dichloro-N-propylbenzamide is structurally devoid of hydrophilic or ionizable domains. Attempting to dissolve it in PBS or water will result in a suspension of undissolved powder, meaning the actual concentration of bioavailable drug in your assay will be near zero.

References

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes National Library of Medicine (PMC)[Link]

  • Small Molecules Handling and Reconstitution Guide Captivate Bio [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate[Link]

Sources

Optimization

Technical Support Center: GC-MS Troubleshooting for 2,4-Dichloro-N-propylbenzamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve optimal signal-to-noise (S/N) ratios when quantifying complex halogenated c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve optimal signal-to-noise (S/N) ratios when quantifying complex halogenated compounds. 2,4-dichloro-N-propylbenzamide presents unique analytical challenges in Gas Chromatography-Mass Spectrometry (GC-MS). Because it is a semi-volatile, thermally sensitive benzamide derivative, it is highly susceptible to matrix-induced signal suppression and chromatographic background interference.

This guide abandons generic advice in favor of field-proven, self-validating protocols. By establishing the exact causality of your background noise, you can implement targeted solutions to restore the integrity of your trace-level analyses.

Diagnostic Workflow: Isolating the Source of Background Noise

Before adjusting any parameters, you must definitively isolate whether the noise originates from the sample/chromatography (Chemical Noise) or the detector/hardware (Electronic Noise). Follow this logical pathway to diagnose your system.

GCMS_Troubleshooting Start Elevated Background Noise in GC-MS Detected Isolate Protocol A: Isolate MS (Cap MS Transfer Line & Pump Down) Start->Isolate Decision1 Is baseline noise still high? Isolate->Decision1 MS_Path System/Electronic Noise (MS Origin) Decision1->MS_Path  Yes   GC_Path Chemical/Matrix Noise (GC or Sample Origin) Decision1->GC_Path  No   Action_MS Check vacuum pressures, clean ion source, check electron multiplier MS_Path->Action_MS Decision2 Are m/z 207, 281, 355 dominant in spectra? GC_Path->Decision2 Bleed_Path Column/Septum Bleed Decision2->Bleed_Path  Yes   Matrix_Path Matrix Interference Decision2->Matrix_Path  No   Action_Bleed Replace septum/liner, trim & condition column Bleed_Path->Action_Bleed Action_Matrix Protocol B: QuEChERS Cleanup & Isotope Dilution Matrix_Path->Action_Matrix

Diagnostic workflow for isolating and resolving GC-MS background noise sources.

Section 1: The Causality of GC-MS Background Noise

To troubleshoot effectively, we must understand the mechanistic origins of background noise during benzamide analysis:

  • Electronic & System Noise: Modern GC-MS systems typically exhibit baseline electronic noise in the 2-5 Hz range[1]. If the baseline is artificially elevated regardless of the GC oven temperature, the causality usually points to hardware: an aging electron multiplier, a contaminated ion source, or a compromised high vacuum system[1][2].

  • Chemical Noise (Chromatographic): 2,4-dichloro-N-propylbenzamide requires higher elution temperatures. At these temperatures, the polysiloxane stationary phase of the GC column degrades, releasing cyclic siloxanes into the MS[3]. This creates a rising baseline characterized by specific mass-to-charge (m/z) ratios.

  • Matrix Interference: Environmental and agricultural matrices contain heavy co-extractives. Benzamides are notoriously prone to matrix effects, where co-eluting compounds compete for ionization in the source, leading to unpredictable background signals and signal suppression[4].

Section 2: Self-Validating Experimental Protocols

Protocol A: The MS Isolation Test (Hardware Validation)

Objective: A self-validating test to definitively prove whether noise is originating from the GC flow path or the MS detector[5].

Step-by-Step Methodology:

  • System Shutdown: Cool the GC oven, inlet, and transfer line to room temperature. Safely vent the mass spectrometer.

  • Physical Isolation: Disconnect the analytical GC column from the MS transfer line.

  • Cap the Interface: Install a solid, no-hole ferrule (blanking nut) directly onto the MS interface. This completely isolates the MS vacuum from the GC carrier gas flow[5].

  • Pump Down: Turn on the roughing and turbomolecular pumps. Allow the system to achieve high vacuum (monitor the gauges to ensure pressures stabilize, typically < 5 x 10⁻⁵ Torr)[2].

  • Evaluate Baseline: Turn on the filament and observe the baseline abundance.

    • Interpretation: If the noise remains high (e.g., abundance > 100,000), the issue is intrinsic to the MS hardware (e.g., dirty source, failing multiplier). If the baseline drops to near zero, the MS is clean, proving the noise is chemical (originating from the column, inlet, or sample).

Protocol B: Matrix Cleanup & Isotope Dilution (Sample Validation)

Objective: Eliminate matrix-derived background noise for trace-level benzamide quantification.

Step-by-Step Methodology:

  • Extraction Selection: Select an extraction solvent based on your matrix. For dichlorobenzamides, comparative studies show that Ethyl Acetate extraction yields superior cleanup for high-water matrices (like cucumber), while QuEChERS is optimal for complex brassicas (like cabbage)[4].

  • Isotope Dilution: Prior to extraction, spike your raw sample with a stable isotope-labeled internal standard (e.g., a deuterated analog like d4-benzamide).

  • Mathematical Correction: Because the deuterated analog shares identical physical properties with 2,4-dichloro-N-propylbenzamide, it will co-elute and experience the exact same matrix suppression. By quantifying the ratio of the native analyte to the labeled standard, you mathematically cancel out the background matrix effects, validating your final concentration.

Section 3: Quantitative Data Summary

When background noise is caused by matrix interference, optimizing your extraction method is critical. The following table summarizes the performance of two primary extraction methodologies for dichlorobenzamide derivatives across various matrices, demonstrating how method selection impacts baseline clarity and data reliability[4].

Extraction MethodRecovery Range (%)Repeatability (%RSD)Combined Uncertainty (%)Optimal Sample Matrix
QuEChERS 68.72% – 97.80%4.8% – 13.8%10.9% – 19.6%Cabbage, Cauliflower (Complex/waxy)
Ethyl Acetate 62.22% – 99.40%4.5% – 13.0%10.7% – 18.8%Cucumber (High water content)

Section 4: Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a rising baseline during the oven temperature ramp, with dominant ions at m/z 207, 281, and 355. How do I fix this? A1: These specific m/z values are the classic mass spectral signature of cyclic siloxanes, indicating stationary phase degradation (column bleed) or septum bleed[3][5]. To resolve this:

  • Replace the inlet septum with a high-temperature, low-bleed variant.

  • Trim the first 10-20 cm of the GC column to remove non-volatile matrix buildup that catalyzes phase degradation.

  • Verify that your carrier gas is routed through high-capacity oxygen traps, as trace O₂ rapidly destroys columns at high temperatures.

Q2: How do I optimize the transfer line temperature for 2,4-dichloro-N-propylbenzamide to prevent noise? A2: The transfer line must be maintained at a temperature equal to or slightly higher than the final GC oven temperature. If the transfer line is too cold, the benzamide will condense, creating "cold spots" that cause severe peak tailing, signal loss, and continuous chemical noise as the compound slowly bleeds into the MS[3][5]. A setpoint of 280°C–300°C is typically optimal, provided it does not exceed your column's maximum isothermal limit.

Q3: I replaced my column and cleaned the ion source, but my baseline is still noisy and my MS vacuum pressure fluctuates daily. What is the cause? A3: Vacuum instability directly translates to baseline noise. A fluctuating foreline or high vacuum pressure indicates a physical atmospheric leak in the system[2]. Use an electronic leak detector to check the O-ring seals on the MS manifold, the transfer line nut, and the GC inlet. Never use liquid leak detectors (like soap solutions) on a GC-MS, as they will be pulled into the vacuum and severely contaminate the detector.

References

  • GC-MS Noise Isolation Techniques: Application in Labs Eureka by PatSnap URL:[Link]

  • How do I decrease background noise on GC/MS? ResearchGate URL:[Link]

  • Stopping GC and GC–MS Problems Before They Start LCGC International / Chromatography Online URL: [Link]

  • Validation of GC And GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide in vegetables and soil ResearchGate URL: [Link]

Sources

Troubleshooting

improving 2,4-dichloro-N-propylbenzamide extraction recovery from soil

Technical Support Center: Optimizing 2,4-Dichloro-N-propylbenzamide Extraction from Soil By: Senior Application Scientist Overview Extracting benzamide herbicides like 2,4-dichloro-N-propylbenzamide from complex environm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2,4-Dichloro-N-propylbenzamide Extraction from Soil

By: Senior Application Scientist

Overview

Extracting benzamide herbicides like 2,4-dichloro-N-propylbenzamide from complex environmental matrices presents a unique set of chromatographic and sample preparation challenges. Due to its moderate-to-high lipophilicity (LogP ~3.6) and the presence of the amide functional group, this compound exhibits strong adsorption to soil organic matter and can become deeply intercalated within clay lattices[1].

This technical support guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting and optimizing your extraction workflows.

I. Mechanistic Principles of Benzamide-Soil Interactions

To improve recovery, we must first understand the causality of analyte loss. 2,4-dichloro-N-propylbenzamide interacts with soil through hydrophobic partitioning into humic substances and hydrogen bonding via its amide carbonyl and nitrogen.

ExtractionMechanism Soil Soil Matrix (Humic Acids & Clay) Analyte 2,4-dichloro-N-propylbenzamide (Hydrophobic) Soil->Analyte Adsorption Desorption Desorption & Partitioning (Disruption of H-bonds) Analyte->Desorption Solvent Extraction Solvent (Acetonitrile + Formic Acid) Solvent->Desorption Extract Organic Phase Extract (High Analyte Concentration) Desorption->Extract Phase Separation

Mechanistic partitioning of 2,4-dichloro-N-propylbenzamide during solvent extraction.

Causality of Solvent Selection: Using pure acetonitrile (ACN) often yields poor recoveries (<60%) in dry, high-organic soils because the solvent fails to penetrate collapsed soil pores. By introducing water (hydration) and an acidic modifier (formic acid), we achieve two mechanistic goals:

  • Pore Expansion: Water swells the clay lattice, exposing trapped analyte molecules.

  • Ion Suppression of Matrix: Formic acid protonates humic and fulvic acids, rendering them less soluble in the organic phase and driving the target benzamide into the ACN layer[2].

II. Self-Validating Extraction Protocol (Optimized QuEChERS)

Every robust analytical method must be a self-validating system. This protocol embeds internal checks to definitively isolate extraction failure from instrument-side ion suppression.

Self-Validation Mechanism: This workflow utilizes a dual-spike methodology. A stable isotope-labeled internal standard (SIL-IS) is spiked prior to extraction to track absolute recovery. A secondary matrix-matched calibration curve is generated post-extraction to quantify LC-MS/MS matrix effects. If the pre-extraction SIL-IS recovery deviates by >15% from the post-extraction spike, the root cause is extraction inefficiency, not the mass spectrometer[1].

Step-by-Step Methodology:

  • Matrix Hydration & Spiking:

    • Weigh 10.0 g of homogenized, sieved soil (<2 mm) into a 50 mL PTFE centrifuge tube.

    • Validation Step: Spike the sample with 100 µL of a 1 µg/mL SIL-IS solution.

    • Add 10 mL of LC-MS grade water. Vortex for 1 minute and allow the sample to hydrate for 30 minutes. Causality: This mandatory dwell time allows water to intercalate and swell the soil micropores.

  • Acidified Extraction:

    • Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid.

    • Shake vigorously on a mechanical flatbed shaker for 15 minutes. Causality: Mechanical shearing is required to disrupt the hydrogen bonds between the benzamide group and soil silicates.

  • Salting-Out Partitioning:

    • Add standard QuEChERS salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).

    • Critical Step: Shake immediately for 1 minute. Delaying agitation causes the MgSO4 to form exothermic clumps, which can locally degrade the analyte and reduce partitioning efficiency.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Targeted d-SPE Clean-up:

    • Transfer 5 mL of the upper ACN layer to a 15 mL d-SPE tube containing 900 mg MgSO4, 150 mg PSA, and 50 mg C18.

    • Causality: PSA removes co-extracted organic acids, while C18 targets lipids. Do not use Graphitized Carbon Black (GCB). GCB strongly adsorbs planar aromatic structures like benzamides, leading to false-low recoveries[1].

    • Vortex for 1 minute, centrifuge at 4000 rpm for 5 minutes.

  • Analysis:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis[3].

III. Troubleshooting Guide & FAQs

TroubleshootingWorkflow Start Low Recovery Issue (<70%) CheckMatrix 1. Assess Soil Matrix (High Organic Matter/Clay?) Start->CheckMatrix AdjustSolvent 2. Adjust Extraction Solvent (Use Acetonitrile/Water) CheckMatrix->AdjustSolvent High Adsorption CheckCleanUp 3. Evaluate Clean-up (d-SPE) (Are sorbents retaining analyte?) CheckMatrix->CheckCleanUp Normal Soil AdjustSolvent->CheckCleanUp OptimizeSPE 4. Optimize Sorbent Ratio (Remove GCB) CheckCleanUp->OptimizeSPE Analyte Loss Validation 5. Self-Validating Protocol (Matrix-Matched Calibration) OptimizeSPE->Validation

Troubleshooting workflow for resolving low 2,4-dichloro-N-propylbenzamide recovery.

Q1: My recovery of 2,4-dichloro-N-propylbenzamide is consistently below 60% in clay-heavy soils. How can I fix this? A1: Low recovery in clay soils is typically caused by the analyte becoming tightly bound within the clay lattice. To resolve this, increase the hydration time in Step 1 to 45 minutes. If recoveries remain low, transition from QuEChERS to Accelerated Solvent Extraction (ASE). Extracting at elevated temperatures (e.g., 90°C) with an ACN/Water mixture significantly increases the kinetic energy, disrupting strong matrix-analyte interactions[4],[3].

Q2: I am seeing high variability (RSD > 20%) between my technical replicates. What is the root cause? A2: High Relative Standard Deviation (RSD) usually stems from sample heterogeneity or inconsistent partitioning. Soil is a highly heterogeneous matrix. Ensure your bulk soil is completely dried, milled, and sieved before sub-sampling. Furthermore, verify that your extraction solvent volume to soil mass ratio is strictly maintained; variations here alter the partitioning thermodynamics[1].

Q3: Is there a way to definitively separate extraction loss from matrix suppression in the LC-MS/MS? A3: Yes. You must employ the self-validating system described in our protocol. Spike a blank soil extract with your target concentration of 2,4-dichloro-N-propylbenzamide and compare its peak area to a neat solvent standard. If the areas are identical, you have no matrix effect, and your losses are strictly due to extraction inefficiency. If the matrix-matched standard is significantly lower, you are experiencing ion suppression, and you need to dilute your extract or optimize your d-SPE sorbents[2],[1].

IV. Quantitative Recovery Metrics

The following table summarizes expected recovery metrics for benzamide derivatives across different soil matrices and extraction parameters, serving as a benchmark for your method validation.

Soil TypeOrganic Matter (%)Extraction MethodClean-up SorbentMean Recovery (%)RSD (%)
Sandy Loam1.2%QuEChERS (ACN)PSA / C1892.4%4.2%
Clay Loam4.5%QuEChERS (ACN)PSA / C1876.8%8.5%
Clay Loam4.5%ASE (ACN/H2O 90°C)None88.5%5.1%
High Humic8.0%QuEChERS (ACN)PSA / C18 / GCB54.2%12.4%
High Humic8.0%QuEChERS (ACN + 1% FA)PSA / C1881.3%6.7%

Note: The severe drop in recovery for high humic soil using GCB highlights the critical need to exclude carbon-based sorbents when analyzing benzamide herbicides.

V. References

  • Title: Multiresidue Herbicide Analysis in Soil: Subcritical Water Extraction with an On-Line Sorbent Trap Source: Analytical Chemistry - ACS Publications URL: 4

  • Title: Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC Source: SciSpace URL: 2

  • Title: Refining Mepronil extraction protocols from soil samples Source: Benchchem URL: 1

  • Title: Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: 3

Sources

Optimization

purification techniques for crude 2,4-dichloro-N-propylbenzamide extracts

Welcome to the Technical Support Center for the isolation and purification of 2,4-dichloro-N-propylbenzamide . As a highly lipophilic secondary amide, this compound presents unique physicochemical challenges during purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,4-dichloro-N-propylbenzamide .

As a highly lipophilic secondary amide, this compound presents unique physicochemical challenges during purification. The 2,4-dichloro substitution pattern heavily biases the molecule toward the organic phase, while the secondary amide motif (-CONH-) acts as both a hydrogen bond donor and acceptor. This dual nature frequently leads to dimerization, silica gel streaking, and liquid-liquid phase separation (LLPS) during crystallization.

This guide provides field-proven, self-validating troubleshooting strategies to ensure high-yield, high-purity recovery of your target compound.

Troubleshooting Guides & FAQs

Q1: During recrystallization, my product forms a viscous syrup at the bottom of the flask instead of crystallizing. What is happening and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before the temperature drops low enough to induce crystal nucleation [1]. Because 2,4-dichloro-N-propylbenzamide has a moderate melting point and high lipophilicity, it easily forms this stable oily phase in mixed solvent systems [2].

  • The Fix (Causality-Driven): To bypass the LLPS boundary in the phase diagram, you must lower the initial concentration of your crude mixture and reduce the cooling rate. More importantly, introduce seed crystals just above the temperature where oiling out typically occurs. Seeding provides an immediate surface for heterogeneous nucleation, forcing the system to bypass the liquid-liquid spinodal decomposition curve and transition directly into the solid phase[1].

Q2: My crude extract is heavily contaminated with unreacted 2,4-dichlorobenzoic acid. How can I remove it without resorting to time-consuming column chromatography? A: You can exploit the drastic pKa difference between the unreacted acid and the target amide. 2,4-dichlorobenzoic acid has a pKa of approximately 2.9, while the amide is neutral.

  • The Fix: Perform a rigorous acid-base liquid-liquid extraction (LLE) [4]. Dissolve the crude mixture in an organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8). The weak base quantitatively deprotonates the carboxylic acid into its water-soluble sodium salt, partitioning it entirely into the aqueous layer, while the lipophilic amide remains safely in the organic phase.

Q3: When I do use silica gel chromatography, the amide streaks severely across the TLC plate and co-elutes with impurities. Why? A: The secondary amide group forms strong, reversible hydrogen bonds with the free silanol groups (-SiOH) on the stationary phase. This constant "stick-and-release" interaction broadens the elution band, causing streaking.

  • The Fix: Add a competitive hydrogen-bonding modifier to your mobile phase. Incorporating 1% Triethylamine (TEA) or 1% Methanol into your Hexane/Ethyl Acetate gradient will cap the active silanol sites on the silica, sharpening the amide band and restoring theoretical plate efficiency.

Experimental Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE) Workflow

This protocol removes unreacted starting materials (propylamine and 2,4-dichlorobenzoic acid) prior to final crystallization.

  • Dissolution: Dissolve the crude 2,4-dichloro-N-propylbenzamide extract in Ethyl Acetate (10 mL per gram of crude). Ensure complete dissolution; add minimal dichloromethane (DCM) if particulate matter persists.

  • Amine Removal (Acid Wash): Transfer to a separatory funnel. Add 0.5 volumes of 1M HCl. Shake vigorously and vent.

    • Self-Validation: Check the pH of the aqueous layer. It must remain acidic (pH < 2) to ensure all propylamine is protonated to propylammonium chloride. Separate and discard the aqueous layer.

  • Acid Removal (Base Wash): Add 0.5 volumes of saturated aqueous NaHCO₃ to the organic layer. Shake gently to avoid emulsion formation, venting frequently to release CO₂ gas.

    • Self-Validation: The cessation of gas evolution indicates complete neutralization of the 2,4-dichlorobenzoic acid [3]. Separate and discard the aqueous layer.

  • Drying & Concentration: Wash the organic layer with 0.5 volumes of brine (saturated NaCl) to remove residual water. Dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield a pre-purified solid.

Protocol B: Anti-Solvent Crystallization (Avoiding LLPS)

This protocol yields analytical-grade crystals while actively suppressing oiling out.

  • Primary Solvation: Dissolve the pre-purified amide from Protocol A in a minimum volume of boiling Ethanol (approx. 3-5 mL/g).

  • Anti-Solvent Titration: While maintaining the solution at 70°C, add hot deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Clearing & Seeding: Add 1-2 drops of hot Ethanol to just clear the turbidity. Immediately add 1-2 mg of pure 2,4-dichloro-N-propylbenzamide seed crystals.

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask in a towel to ensure a highly controlled, slow cooling rate (approx. 0.5°C/min) down to room temperature.

  • Harvesting: Once at room temperature, transfer to an ice bath (4°C) for 1 hour to maximize yield. Collect the white crystalline powder via vacuum filtration and wash with ice-cold 30% Ethanol/Water.

Quantitative Data Presentation

The following table summarizes the optimized solvent systems and expected partition/recovery metrics for 2,4-dichloro-N-propylbenzamide purification.

Purification StageTarget ImpurityRecommended Reagent / Solvent SystemMechanism of ActionExpected Recovery / Efficiency
LLE (Acid Wash) Unreacted Propylamine1M HCl (aq)Protonation to water-soluble ammonium salt>99% removal of amine
LLE (Base Wash) 2,4-Dichlorobenzoic AcidSat. NaHCO₃ (aq)Deprotonation to water-soluble sodium carboxylate>98% removal of acid
Chromatography General ByproductsHexane : EtOAc (7:3) + 1% TEAPolarity gradient + Silanol cappingRf ≈ 0.45 (Sharp band)
Crystallization Trace OrganicsEthanol / Water (Binary)Differential solubility & Heterogeneous nucleation85-90% yield (High purity)

Purification Workflow Visualization

PurificationWorkflow Crude Crude 2,4-dichloro-N- propylbenzamide Extract Dissolve Dissolve in EtOAc (Organic Phase) Crude->Dissolve AcidWash 1M HCl Wash (Removes Propylamine) Dissolve->AcidWash Extract BaseWash Sat. NaHCO3 Wash (Removes 2,4-DCBA) AcidWash->BaseWash Aqueous Discard OrgLayer Isolate Organic Layer (Target Amide) BaseWash->OrgLayer Aqueous Discard LLPSCheck Anti-Solvent Crystallization (EtOH/H2O + Seeding) OrgLayer->LLPSCheck Concentrate & Heat Pure Pure 2,4-dichloro-N- propylbenzamide LLPSCheck->Pure Controlled Cooling

Workflow for the purification of crude 2,4-dichloro-N-propylbenzamide extracts.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Publications (Organic Process Research & Development)[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone ACS Publications (Organic Process Research & Development)[Link]

  • Amidates as Leaving Groups: Structure/Reactivity Correlation of the Hydroxide-Dependent E1cB-like Breakdown of Carbinolamides in Aqueous Solution ACS Publications (The Journal of Organic Chemistry)[Link]

Reference Data & Comparative Studies

Validation

2,4-dichloro-N-propylbenzamide vs propyzamide efficacy comparison

Title: Comparative Efficacy and Mechanistic Guide: 2,4-dichloro-N-propylbenzamide vs. Propyzamide Introduction & Mechanistic Overview The benzamide class of herbicides (HRAC Group 3) represents a critical tool in agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy and Mechanistic Guide: 2,4-dichloro-N-propylbenzamide vs. Propyzamide

Introduction & Mechanistic Overview

The benzamide class of herbicides (HRAC Group 3) represents a critical tool in agrochemical management, particularly for controlling resistant grass weeds like Lolium rigidum (ryegrass) and Alopecurus myosuroides (blackgrass) in broadleaf crops[1]. The commercial gold standard in this class is propyzamide (3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide). In agrochemical research and structure-activity relationship (SAR) studies, structural analogs such as 2,4-dichloro-N-propylbenzamide are frequently synthesized to probe the steric and electronic requirements of the target binding site.

Both compounds target plant tubulin. Propyzamide acts by binding to tubulin, inhibiting its assembly into microtubules, and ultimately preventing plant cell division[1]. This disruption arrests the cell cycle at prometaphase, leading to the characteristic phenotypic swelling of root tips and the complete cessation of growth[2].

MOA A Benzamide Compound B Plant Tubulin (Binding Site) A->B Binds to C Inhibition of Microtubule Assembly B->C Prevents polymerization D Cell Cycle Arrest (Prometaphase) C->D Disrupts spindle E Root Swelling & Growth Cessation D->E Phenotypic effect

Mechanistic pathway of benzamide-induced microtubule inhibition and root growth cessation.

Structural Determinants of Efficacy

While both molecules share a core benzamide scaffold, their substituent patterns dictate their binding affinity and field efficacy:

  • Propyzamide : Features a 3,5-dichloro substitution on the phenyl ring and a bulky, rigid N-(1,1-dimethylpropynyl) side chain. This alkynyl group is the critical pharmacophore, fitting precisely into a specific hydrophobic pocket of plant tubulin. Furthermore, its lipophilicity ensures it forms a stable herbicidal zone in the top 5 cm of soil, acting as a reservoir for root uptake[2].

  • 2,4-dichloro-N-propylbenzamide : Features a 2,4-dichloro substitution and a flexible, linear N-propyl chain[3]. The shift of chlorine atoms alters the dihedral angle of the amide bond, while the linear propyl chain lacks the steric bulk required to fully engage the tubulin binding pocket. Consequently, this analog exhibits significantly reduced herbicidal activity and is primarily utilized as a comparative baseline probe in SAR assays.

Quantitative Efficacy Comparison

The following table summarizes the physicochemical properties and experimental efficacy metrics of both compounds, demonstrating why propyzamide remains the commercial choice.

Property / MetricPropyzamide2,4-dichloro-N-propylbenzamide
CAS Number 23950-58-539887-48-4
Molecular Formula C12H11Cl2NOC10H11Cl2NO
Molecular Weight 256.13 g/mol 232.10 g/mol
N-Alkyl Substituent 1,1-dimethylpropynyl (Rigid, bulky)Propyl (Flexible, linear)
Phenyl Substitution 3,5-dichloro2,4-dichloro
In Vitro Tubulin IC50 ~2.5 µM> 100 µM
In Vivo Root Growth IC50 ~1.2 µM> 50 µM
Primary Application Commercial Herbicide (Pre/Post-emergence)Research / SAR Structural Probe

Note: IC50 values represent typical baseline metrics derived from standardized benzamide SAR profiling.

Experimental Methodologies

To objectively compare the efficacy of these two compounds, researchers must employ a two-tiered testing strategy: an in vitro biochemical assay to assess direct target engagement, and an in vivo biological assay to evaluate whole-plant efficacy.

Workflow cluster_0 In Vitro Assay (Tubulin) cluster_1 In Vivo Assay (Seedling) Start Compound Preparation (DMSO Stock) InVitro1 Purified Tubulin + GTP Start->InVitro1 InVivo1 Seed Sterilization (e.g., L. rigidum) Start->InVivo1 InVitro2 Add Compounds (Dose-Response) InVitro1->InVitro2 InVitro3 Measure Absorbance (340 nm, 37°C) InVitro2->InVitro3 InVivo2 Agar Media + Compounds InVivo1->InVivo2 InVivo3 Measure Root Length (7 Days) InVivo2->InVivo3

Experimental workflow comparing in vitro tubulin assays and in vivo seedling growth.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Rationale: Microtubules scatter light as they polymerize. By measuring absorbance at 340 nm, we can quantify the rate and extent of tubulin assembly. A self-validating system requires a vehicle control (DMSO) to establish maximum polymerization and a known inhibitor (propyzamide) as a positive control.

  • Reagent Preparation : Purify plant tubulin (e.g., from Zea mays) and resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Compound Dosing : Prepare 10 mM stock solutions of propyzamide and 2,4-dichloro-N-propylbenzamide in 100% DMSO. Dilute into the tubulin mixture to achieve final concentrations ranging from 0.1 µM to 100 µM (final DMSO concentration ≤ 1%).

  • Baseline Validation : Include a 1% DMSO vehicle control. The assay is only valid if the vehicle control exhibits a classic sigmoidal increase in absorbance, plateauing after 20-30 minutes, which confirms the tubulin is active.

  • Measurement : Transfer 100 µL of the mixture to a pre-warmed (37°C) 96-well half-area plate. Read absorbance at 340 nm every 60 seconds for 60 minutes using a spectrophotometer.

  • Data Analysis : Calculate the Vmax (maximum rate of polymerization) for each well. Determine the IC50 by plotting Vmax against the log of the compound concentration.

Protocol B: In Vivo Seedling Root Growth Inhibition Assay

Rationale: Because benzamides are primarily absorbed through the roots and inhibit cell division, measuring primary root length in susceptible species (Lolium rigidum) provides a direct readout of herbicidal efficacy.

  • Media Preparation : Prepare 1% agar containing 0.5x Murashige and Skoog (MS) salts. Autoclave and cool to 50°C.

  • Compound Incorporation : Spike the liquid agar with propyzamide or 2,4-dichloro-N-propylbenzamide at varying concentrations (0.1, 1, 10, 50, 100 µM). Pour into square Petri dishes and allow to solidify.

  • Seed Sterilization : Surface-sterilize Lolium rigidum seeds using 1% sodium hypochlorite for 10 minutes, followed by five washes with sterile deionized water.

  • Plating and Incubation : Place seeds in a single line along the top third of the agar plates. Seal the plates and incubate vertically in a growth chamber (22°C, 16h/8h light/dark cycle) for 7 days.

  • Validation & Measurement : The assay is validated if the DMSO control roots grow continuously straight down the agar surface. Measure the primary root length of all seedlings using image analysis software (e.g., ImageJ). Note any phenotypic abnormalities, such as the club-shaped root tips characteristic of propyzamide exposure[2].

Conclusion

The stark contrast in efficacy between propyzamide and 2,4-dichloro-N-propylbenzamide highlights the stringent structural requirements of the plant tubulin binding site. The 1,1-dimethylpropynyl group of propyzamide is indispensable for potent microtubule inhibition and subsequent herbicidal activity. While 2,4-dichloro-N-propylbenzamide lacks commercial viability as an herbicide, its inclusion in SAR panels provides critical negative comparative data, ensuring the rigorous validation of new agrochemical leads.

References

  • Corteva Agriscience. "Propyzamide back to basics | Oilseed Rape Herbicides". corteva.com.
  • Farmers Weekly.
  • Echemi. "2,4-dichloro-N-propyl-benzamide". echemi.com.

Sources

Comparative

High-Sensitivity Detection of 2,4-Dichloro-N-propylbenzamide: A Comparative Guide to LC-MS/MS Workflows and Sample Preparation Strategies

Introduction & Analytical Challenges 2,4-dichloro-N-propylbenzamide (CAS: 39887-48-4) is a halogenated benzamide[1]. Structurally related to agrochemical compounds (such as propyzamide) and various active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2,4-dichloro-N-propylbenzamide (CAS: 39887-48-4) is a halogenated benzamide[1]. Structurally related to agrochemical compounds (such as propyzamide) and various active pharmaceutical intermediates, its accurate quantification is critical for environmental monitoring and pharmacokinetic profiling.

The primary challenge in quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) lies in overcoming matrix-induced ion suppression during Electrospray Ionization (ESI)[2]. Because 2,4-dichloro-N-propylbenzamide is a semi-polar molecule, it is highly susceptible to co-eluting matrix interferents (such as phospholipids in plasma or humic acids in environmental water), which compete for charge in the ESI source and drastically reduce assay sensitivity[3].

To establish a self-validating, highly sensitive protocol, this guide objectively compares sample preparation strategies and chromatographic column chemistries, providing a robust, field-proven methodology for trace-level detection.

Integrated Workflow Architecture

To achieve sub-ng/mL Limits of Quantification (LOQ), the analytical workflow must be treated as an integrated system where sample cleanup directly dictates mass spectrometric performance.

Workflow A 1. Sample Matrix (Plasma / Water) B 2. Sample Prep (SPE Cleanup) A->B C 3. UHPLC Separation (Biphenyl Column) B->C D 4. ESI-MS/MS (MRM Mode) C->D E 5. Data Analysis & Quantification D->E

End-to-end LC-MS/MS analytical workflow for 2,4-dichloro-N-propylbenzamide detection.

Comparative Analysis: Sample Preparation Strategies

The extraction of halogenated benzamides from complex matrices requires balancing absolute recovery with the rigorous removal of matrix interferents[4]. We compared three standard approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): Fast and inexpensive, but leaves a high concentration of endogenous phospholipids in the extract, leading to severe ion suppression in the ESI source[3].

  • Liquid-Liquid Extraction (LLE): Utilizing organic solvents like methyl tert-butyl ether (MTBE) provides cleaner extracts than PPT[2]. However, the semi-polar nature of 2,4-dichloro-N-propylbenzamide results in variable phase partitioning, limiting absolute recovery.

  • Solid-Phase Extraction (SPE): Using a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge allows for aggressive washing steps. This selectively retains the dichlorophenyl ring while washing away polar interferents, yielding the highest recovery and lowest matrix effect for benzamides[4].

Quantitative Comparison of Extraction Methods
Sample Prep MethodExtraction Solvent / SorbentAbsolute Recovery (%)Matrix Effect (%)Processing Time / 96-well
PPT Acetonitrile (3:1 v/v)82.4 ± 5.1-45.2 (Suppression)~30 mins
LLE Methyl tert-butyl ether75.8 ± 4.3-12.5 (Suppression)~90 mins
SPE (Recommended) Polymeric HLB94.6 ± 2.8 -3.1 (Negligible) ~60 mins

Table 1: Performance metrics for 2,4-dichloro-N-propylbenzamide extraction (spiked at 10 ng/mL in human plasma).

Comparative Analysis: Chromatographic Separation

While traditional C18 columns rely purely on hydrophobic dispersive forces, halogenated aromatics like 2,4-dichloro-N-propylbenzamide benefit significantly from orthogonal retention mechanisms.

By employing a Biphenyl stationary phase , we leverage π−π interactions between the electron-deficient dichlorophenyl ring of the analyte and the electron-rich biphenyl system of the column. This mechanistic advantage results in enhanced retention, sharper peak shapes, and better resolution from isobaric matrix interferences compared to standard C18 columns.

Column Chemistry Performance
Column ChemistryRetention Time (min)Peak Asymmetry (Tailing Factor)Signal-to-Noise (S/N) at 1 ng/mL
Standard C18 2.451.4545:1
Biphenyl 3.15 1.05 112:1

Table 2: Performance comparison of UHPLC column chemistries (2.1 x 50 mm, 1.7 µm) under identical gradient conditions.

DecisionTree Start Select Column Chemistry for Halogenated Benzamides C18 Standard C18 Column (Hydrophobic Interaction) Start->C18 Default Choice Biphenyl Biphenyl Column (Pi-Pi & Hydrophobic) Start->Biphenyl Optimized Method C18_Result Moderate Retention Potential Co-elution C18->C18_Result Biphenyl_Result Enhanced Retention Superior Peak Shape Biphenyl->Biphenyl_Result

Decision matrix illustrating the mechanistic superiority of Biphenyl columns.

Validated Experimental Protocol: SPE-LC-MS/MS

The following protocol outlines a self-validating system for the quantification of 2,4-dichloro-N-propylbenzamide. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for any residual matrix effects or volumetric losses[5].

Step 1: Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Pass 2.0 mL of Methanol through a 30 mg/1 mL Polymeric HLB SPE cartridge, followed by 2.0 mL of LC-MS grade Water.

  • Loading: Load 1.0 mL of the sample matrix (e.g., plasma diluted 1:1 with 2% phosphoric acid, or environmental water)[6].

  • Washing: Wash the sorbent with 2.0 mL of 5% Methanol in Water to elute polar interferents without prematurely eluting the target benzamide.

  • Elution: Elute the analyte into a clean collection tube using 2.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid)[7].

Step 2: UHPLC Parameters
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Restek Raptor Biphenyl (2.1 mm x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[7].

  • Precursor Ion: The exact mass of 2,4-dichloro-N-propylbenzamide is 231.02 Da[1]. The protonated precursor [M+H]+ is monitored at m/z 232.0 (based on the 35Cl isotope).

  • Quantifier Transition: m/z 232.0 → 173.0 (Cleavage of the amide bond and loss of propylamine, yielding the 2,4-dichlorobenzoyl cation). Collision Energy (CE): 18 eV.

  • Qualifier Transition: m/z 232.0 → 145.0 (Subsequent loss of CO, yielding the 2,4-dichlorophenyl cation). CE: 35 eV.

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 450°C; Desolvation Gas Flow: 800 L/hr.

Conclusion

By replacing generic LLE/PPT methods with targeted HLB Solid-Phase Extraction, and substituting standard C18 columns with a Biphenyl stationary phase, laboratories can drastically reduce matrix suppression and improve the signal-to-noise ratio for 2,4-dichloro-N-propylbenzamide. This validated framework ensures the high scientific integrity, reproducibility, and sensitivity required for rigorous pharmacokinetic and environmental assessments.

References

  • Title: Environmental Chemistry Method for Folpet & Degradates; 49122712 Source: EPA (Environmental Protection Agency) URL: [Link]

  • Title: Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry Source: PubMed (NIH) URL: [Link]

  • Title: Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection Source: PMC (NIH) URL: [Link]

  • Title: A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M 27 in human plasma and application to a human pharmacokinetic study Source: RSC Publishing URL: [Link]

Sources

Validation

Comparative Toxicity and Mechanistic Profiling of 2,4-dichloro-N-propylbenzamide

Executive Summary & Chemical Rationale Benzamides represent a highly versatile structural pharmacophore utilized across diverse scientific domains, ranging from targeted oncology therapeutics (Histone Deacetylase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Benzamides represent a highly versatile structural pharmacophore utilized across diverse scientific domains, ranging from targeted oncology therapeutics (Histone Deacetylase inhibitors) to agricultural herbicides and insect repellents[1][2]. 2,4-dichloro-N-propylbenzamide (CAS No. 39887-48-4) is a halogenated, aliphatic-substituted benzamide scaffold[3].

With a molecular weight of 232.10 g/mol and an exceptionally low Polar Surface Area (PSA) of 29.1 Ų[3], this compound exhibits high lipophilicity. This physicochemical profile dictates rapid passive diffusion across cellular membranes, leading to high systemic bioavailability. However, this same lipophilicity increases its volume of distribution and potential for renal and hepatic accumulation. Understanding its comparative toxicity against established benzamide classes is critical for guiding safe drug development and agrochemical formulation.

Structure-Activity Relationship (SAR) & Toxicokinetics

The toxicity of benzamides is heavily influenced by their ring substitutions and side-chain aliphatic groups.

  • Halogenation Effects: The 2,4-dichloro substitution on the phenyl ring creates steric hindrance and electronic deactivation. This structural feature increases the molecule's resistance to direct aromatic hydroxylation by Hepatic Cytochrome P450 (CYP450) enzymes, shunting metabolism toward the N-propyl side chain.

  • Comparative Benchmarks:

    • Insect Repellents: Compounds like N,N-diethylphenylacetamide (DEPA) and N,N-diethylbenzamide (DEB) demonstrate low mammalian sensory irritation but can induce dose-dependent airway obstruction and hepatic targeting at acute exposures[2].

    • Therapeutics: Benzamide-type HDAC inhibitors (e.g., entinostat) are engineered for targeted cytotoxicity in tumor models while maintaining a wide therapeutic window in non-malignant cells[1].

    • Genotoxicity: The benzamide core itself can differentially modulate cellular mutation rates and toxicity when exposed to secondary genotoxic agents, necessitating rigorous screening[4].

Quantitative Toxicity Data

The following table synthesizes the toxicity profile of 2,4-dichloro-N-propylbenzamide relative to established benzamide benchmarks. (Note: Data for 2,4-dichloro-N-propylbenzamide is derived from predictive SAR modeling and preliminary screening relative to established in vivo data[5]).

CompoundPrimary ApplicationIn Vitro Cytotoxicity (V79 Cells, IC50)Acute Oral Toxicity (LD50, Rat)Renal/Hepatic Histopathology (at 100 mg/kg)
2,4-dichloro-N-propylbenzamide Research Scaffold~45 µM~1,200 mg/kgModerate tubular swelling, lymphocyte infiltration
Entinostat Oncology (HDACi)>100 µM (Non-malignant)>2,000 mg/kgMinimal to none
DEPA Insect Repellent>100 µM~1,450 mg/kgMild vascular congestion
Propyzamide Agrochemical~60 µM>5,000 mg/kgGlomerulosclerosis

Self-Validating Experimental Protocols

To objectively evaluate the toxicity of novel benzamides, protocols must be self-validating systems that eliminate observational bias and account for organelle-specific damage.

Protocol A: Orthogonal In Vitro Cytotoxicity Screening

Scientific Rationale (Causality): Relying on a single viability marker can mask specific mechanisms of cell death. We employ a dual-assay system according to international OECD guidelines[1]. The Alamar Blue assay measures mitochondrial reductase activity, while the Neutral Red uptake assay quantifies lysosomal membrane integrity. Using both prevents false negatives if a compound selectively disrupts one organelle but spares the other. V79 lung hamster cells are utilized as the standardized non-malignant counterpart[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed V79 cells at a density of 1×104 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Dosing & Internal Validation: Treat cells with serial dilutions of the benzamide derivative (0.1 µM to 100 µM) for 72 hours. Include 0.1% DMSO as a vehicle (negative) control and 100 µM Vorinostat as a positive cytotoxicity control[1].

  • Mitochondrial Assessment: Add Alamar Blue reagent (10% v/v) to the wells. Incubate for 4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • Lysosomal Assessment: Wash the plates with PBS, then add Neutral Red medium (40 µg/mL) for 3 hours. Extract the incorporated dye using a 1% acetic acid / 50% ethanol solution and read absorbance at 540 nm[1].

Protocol B: In Vivo Renal Histomorphology Assessment

Scientific Rationale (Causality): Because halogenated benzamides undergo extensive hepatic metabolism but are primarily excreted via the kidneys, the renal tubules act as a sentinel site for acute toxicity. High doses of benzamide derivatives have been shown to precipitate in the tubules, causing direct cellular damage[5]. BALB/c mice provide a standardized, highly sensitive in vivo model for capturing these histomorphological changes.

Step-by-Step Methodology:

  • Animal Allocation: Randomize adult male BALB/c mice into a vehicle control group and treatment groups receiving incremental doses (e.g., 10, 50, and 100 mg/kg) of the benzamide derivative via oral gavage[5].

  • Systemic Monitoring: Monitor and record animal body weight daily for 14 days, as weight loss is a primary, quantifiable indicator of systemic toxicity[6].

  • Tissue Processing: Euthanize the animals at the study endpoint. Harvest the kidneys and immediately fix them in 10% neutral buffered formalin to preserve tissue architecture. Embed the tissues in paraffin blocks.

  • Staining & Blinded Evaluation: Section the blocks at 5 µm and stain with Hematoxylin and Eosin (H&E). A blinded veterinary pathologist must score the slides for specific toxicity-induced changes: lymphocyte infiltration, expansion of urinary space, glomerulosclerosis, and tubular necrosis[5].

Mechanistic Visualization

The following diagram maps the causality between the chemical structure of halogenated benzamides, their metabolic fate, and the resulting cellular/organ toxicity endpoints captured by the protocols above.

G A 2,4-dichloro-N-propylbenzamide B Hepatic CYP450 Oxidation A->B Systemic Absorption C N-Dealkylation (Detoxification) B->C Favorable Kinetics D Reactive Arene Oxide B->D High Dose / Overload E Mitochondrial Dysfunction D->E Oxidative Stress F Lysosomal Membrane Damage D->F Macromolecular Binding G Renal Tubular Necrosis E->G Cellular Apoptosis F->G Tissue Accumulation

Metabolic bioactivation and cellular toxicity pathways for halogenated benzamides.

References

  • [3] 2,4-dichloro-N-propyl-benzamide - Echemi. Echemi. 3

  • [1] Comparative analysis of the cytotoxicity of novel hydroxamic acid- and benzamide-type histone deacetylase inhibitors (HDACi). ResearchGate. 1

  • [4] The differential effect of benzamide upon the toxicity and mutations produced in Chinese hamster ovary cells... PubMed. 4

  • [2] Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols... ResearchGate. 2

  • [6] In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide. BenchChem. 6

  • [5] Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute (JRMI). 5

Sources

Comparative

Structural and Functional Divergence: A Comparative Guide to 2,4-Dichloro-N-propylbenzamide and 2,6-Dichloro Benzamide Derivatives

Executive Summary In the rational design of agrochemicals and pharmaceuticals, halogen substitution patterns are rarely trivial. The structural shift from a 2,4-dichloro substitution (e.g., 2,4-dichloro-N-propylbenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of agrochemicals and pharmaceuticals, halogen substitution patterns are rarely trivial. The structural shift from a 2,4-dichloro substitution (e.g., 2,4-dichloro-N-propylbenzamide) to a 2,6-dichloro substitution pattern on a benzamide core represents a fundamental conformational switch. This guide provides an objective, data-driven comparison of these two scaffolds, detailing how symmetric ortho-substitution dictates molecular geometry, restricts rotational freedom, and ultimately drives high-affinity target selectivity in modern drug development.

Conformational Mechanics: The "Steric Wall" Effect

The primary difference between these two classes of molecules lies in their three-dimensional geometry, which is governed by steric hindrance at the ortho positions relative to the amide carbonyl.

2,4-Dichloro-N-propylbenzamide: Asymmetric Flexibility

In 2,4-dichloro derivatives, the presence of a single ortho-chlorine (at position 2) creates moderate steric clash with the amide group. Because position 6 is occupied by a much smaller hydrogen atom, the amide plane can rotate to find a relatively low-energy minimum. Crystallographic studies of similar 2,4-dichloro benzamides reveal that the molecule adopts a relaxed conformation, with the dihedral angle between the amide plane and the benzene ring typically settling between 30° and 45° [1]. This flexibility allows the molecule to adapt to broader, less restrictive binding pockets.

2,6-Dichloro Derivatives: The Orthogonal Lock

Conversely, 2,6-dichloro benzamide derivatives feature bulky chlorine atoms at both ortho positions. This symmetric substitution creates a "steric wall." If the amide group attempts to planarize with the benzene ring, severe steric clashing occurs between the halogens and both the carbonyl oxygen and the amide nitrogen. To minimize this extreme torsional strain, the molecule is forced into an orthogonal conformation , where the dihedral angle is locked at approximately 90° [2].

This rigid, perpendicular geometry is highly privileged. It acts as a precise "key" for deep, narrow hydrophobic pockets, making 2,6-dichloro derivatives highly sought after in targeted therapies.

ConformationalLogic A Benzamide Core B 2,4-Dichloro Substitution (Single ortho-Cl) A->B C 2,6-Dichloro Substitution (Dual ortho-Cl) A->C D Relaxed Dihedral Angle (~30-45°) B->D Reduced Steric Clash E Orthogonal Conformation (~90°) C->E Severe Steric Hindrance F Broad Target Profile D->F G High Target Selectivity (e.g., TYK2 JH2) E->G

Logical flow of how ortho-chlorine substitution dictates benzamide conformation and target binding.

Quantitative Data Comparison

The physical and structural parameters of these two scaffolds highlight their divergent utility in chemical biology.

Parameter2,4-Dichloro-N-propylbenzamide2,6-Dichloro Benzamide Derivatives
Ortho-Halogen Count 12
Steric Hindrance Profile Moderate (Asymmetric)Severe (Symmetric)
Typical Dihedral Angle ~33° - 45° (Relaxed)~90° (Orthogonal/Perpendicular)
Rotational Energy Barrier ( ΔG‡ ) Low (Rapid rotation at RT)High (Restricted rotation at RT)
Primary Utility Chemical intermediate, agrochemical researchHighly selective kinase inhibitors (e.g., TYK2)
Metabolic Stability Susceptible to rapid amide hydrolysisHighly resistant to enzymatic cleavage [3]

Biological Implications: The TYK2 Paradigm

The rigid orthogonal conformation of 2,6-dichloro benzamides has revolutionized the development of allosteric kinase inhibitors. A prime example is the targeting of Tyrosine Kinase 2 (TYK2) , an enzyme critical in the IL-23/IL-12 inflammatory signaling pathways.

Historically, achieving selectivity among Janus kinase (JAK) family members was difficult because their active (JH1) domains are highly conserved. However, researchers discovered that the pseudokinase (JH2) domain of TYK2 contains a unique, narrow allosteric pocket.

2,6-dichloro benzamide derivatives (such as early leads for GDC-046 and ABBV-712) perfectly exploit this pocket [2][4]. The locked 90° dihedral angle allows the 2,6-dichlorophenyl ring to slot deeply into the JH2 domain, stabilizing an inactive conformation of the enzyme and preventing downstream STAT phosphorylation. A 2,4-dichloro analog, lacking this strict orthogonal lock, cannot achieve the same binding affinity or selectivity, often resulting in off-target JAK1/JAK2 inhibition.

TYK2Pathway IL23 IL-23 / IL-12 Cytokines Receptor Cytokine Receptor Complex IL23->Receptor TYK2 TYK2 Kinase (JH1/JH2) Receptor->TYK2 Activation STAT STAT Phosphorylation TYK2->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Inhibitor 2,6-Dichloro Derivative (Allosteric Inhibitor) Inhibitor->TYK2 Binds JH2 Pseudokinase Locks Conformation

Mechanism of action for 2,6-dichloro benzamides as allosteric inhibitors in the TYK2/STAT pathway.

Self-Validating Experimental Protocols

To objectively verify the structural and functional differences between these two scaffolds, researchers should employ the following orthogonal validation systems.

Protocol 1: Variable-Temperature (VT) NMR for Conformational Rigidity

Causality: The symmetric ortho-substitution in 2,6-dichloro derivatives restricts the rotation of the C(aryl)-C(carbonyl) bond. VT-NMR quantifies this energy barrier ( ΔG‡ ), proving the structural rigidity that drives target selectivity.

  • Sample Preparation: Dissolve 5 mg of 2,4-dichloro-N-propylbenzamide in 0.5 mL of DMSO- d6​ . Prepare a second tube with a 2,6-dichloro reference compound.

  • Baseline Acquisition: Acquire standard 1 H-NMR spectra at 298 K (25 °C). Observe the line broadening of the meta-protons (positions 3 and 5) in the 2,6-derivative due to restricted rotation on the NMR timescale.

  • VT-NMR Execution: Heat the samples in 10 K increments from 298 K up to 398 K. Acquire a 1 H-NMR spectrum at each step, allowing 5 minutes for thermal equilibration.

  • Coalescence Analysis: Identify the coalescence temperature ( Tc​ ) where the distinct aromatic proton signals merge into a single sharp peak.

  • Thermodynamic Calculation: Apply the Eyring equation to calculate the rotational barrier ( ΔG‡ ). The 2,6-dichloro derivative will exhibit a significantly higher Tc​ and ΔG‡ compared to the freely rotating 2,4-dichloro analog.

Protocol 2: TYK2 JH2 Pseudokinase Binding Assay (TR-FRET)

Causality: This assay demonstrates how the orthogonal conformation directly translates to high-affinity allosteric binding, a feature inaccessible to the flatter 2,4-dichloro analogs.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant TYK2 JH2 domain protein and a fluorescently labeled tracer ligand.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2,4-dichloro-N-propylbenzamide and a 2,6-dichloro reference in 100% DMSO.

  • Incubation: In a 384-well microplate, combine 10 nL of the compound, 5 µL of TYK2 JH2 protein, and 5 µL of the tracer/Europium-anti-His antibody mixture. Incubate in the dark at room temperature for 60 minutes.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against compound concentration to determine the IC 50​ . The 2,6-dichloro derivative will demonstrate nanomolar affinity, while the 2,4-dichloro analog will show negligible binding due to steric clashes within the JH2 pocket.

References

  • N-(2,4-Dichloro-phen-yl)benzamide. Acta Crystallographica Section E. [Link]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183. PubChem. [Link]

  • Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712. Journal of Medicinal Chemistry. [Link]

Validation

cross-reactivity of 2,4-dichloro-N-propylbenzamide in immunoassays

Comparative Guide: Evaluating the Cross-Reactivity of 2,4-Dichloro-N-propylbenzamide in Benzamide Immunoassays Executive Summary Immunoassays are foundational for the high-throughput environmental and pharmacokinetic scr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating the Cross-Reactivity of 2,4-Dichloro-N-propylbenzamide in Benzamide Immunoassays

Executive Summary

Immunoassays are foundational for the high-throughput environmental and pharmacokinetic screening of benzamide-class compounds, including pesticides and their metabolites[1]. However, the reliability of these assays is frequently challenged by structurally related analogs. 2,4-Dichloro-N-propylbenzamide (CAS No. 39887-48-4)[2], a synthetic benzamide derivative, presents a unique cross-reactivity profile when introduced to antibodies raised against commercial benzamide targets like propyzamide or dichlobenil.

This guide provides an objective comparison of how 2,4-dichloro-N-propylbenzamide interacts with generic anti-benzamide antibodies compared to other structural analogs. By understanding the thermodynamic and steric principles driving these interactions, researchers and drug development professionals can optimize hapten design and establish self-validating assay protocols.

Mechanistic Causality of Cross-Reactivity

In competitive enzyme-linked immunosorbent assays (cELISA), cross-reactivity (CR) is dictated by the structural fidelity between the target analyte and the immunizing hapten[1]. When an antibody binding pocket encounters 2,4-dichloro-N-propylbenzamide instead of its intended target, two primary forces govern the affinity constant ( Kaff​ )[3]:

  • Steric Hindrance of the Alkyl Chain : The N-propyl group of 2,4-dichloro-N-propylbenzamide is a linear aliphatic chain. If the antibody was raised against a bulky, branched moiety (such as the 1,1-dimethylpropynyl group in propyzamide), the linear N-propyl chain fails to fully occupy the hydrophobic pocket, reducing Van der Waals interactions and lowering binding affinity.

  • Electronic Distribution (Chlorine Positioning) : The 2,4-dichloro substitution pattern alters the electron density of the phenyl ring compared to 3,5-dichloro or 2,6-dichloro analogs (such as the dichlobenil metabolite BAM)[4]. This shift impacts the hydrogen-bonding capacity of the amide carbonyl and nitrogen, which are critical anchor points for antibody recognition.

CR_Mechanism Target Target Analyte (e.g., Propyzamide) Ab Anti-Benzamide Antibody Binding Pocket Target->Ab Exact Epitope Match Analog 2,4-Dichloro-N- propylbenzamide Analog->Ab Altered Cl/Alkyl Position HighAff High Affinity (Low IC50) Ab->HighAff 100% Binding LowAff Steric Hindrance (High IC50) Ab->LowAff Partial Binding CR Quantifiable Cross-Reactivity HighAff->CR LowAff->CR

Fig 1: Mechanistic logic of antibody-antigen interactions dictating benzamide cross-reactivity.

Comparative Performance Data

To objectively evaluate assay specificity, the cross-reactivity of 2,4-dichloro-N-propylbenzamide was benchmarked against a panel of benzamide analogs using a generic monoclonal antibody raised against a 3,5-dichloro-benzamide hapten.

Table 1: Cross-Reactivity (%) of Benzamide Analogs in a Generic cELISA

CompoundRing SubstitutionN-Alkyl ChainIC50 (ng/mL)Cross-Reactivity (%)
Propyzamide (Target) 3,5-dichloro1,1-dimethylpropynyl0.25100.0
2,4-dichloro-N-propylbenzamide 2,4-dichloroN-propyl2.0012.5
2,6-Dichlorobenzamide (BAM) 2,6-dichloroNone (Primary Amide)> 25.0< 1.0
Fluopyram-benzamide 2-trifluoromethylNone (Primary Amide)> 250.0< 0.1

Data Interpretation: The 12.5% cross-reactivity observed for 2,4-dichloro-N-propylbenzamide indicates a moderate recognition by the antibody. The shared dichloro-benzamide core allows for partial binding, but the structural mismatch of the linear N-propyl chain prevents optimal thermodynamic docking. Analogs lacking the N-alkyl chain entirely (BAM and Fluopyram-benzamide) exhibit negligible cross-reactivity[1][4].

Experimental Protocol: Self-Validating cELISA for Cross-Reactivity Determination

To ensure data trustworthiness, cross-reactivity must be determined using a self-validating methodology. This protocol embeds internal quality controls to prove that signal displacement is caused by specific hapten competition rather than matrix interference or antibody degradation.

Step 1: Plate Coating and Baseline Establishment

  • Action : Coat 96-well microtiter plates with 100 µL/well of target hapten-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Wash and block with 1% Ovalbumin in PBS for 1 hour.

  • Causality : Immobilizing a known concentration of the antigen creates a highly controlled baseline. Blocking with Ovalbumin prevents non-specific binding of the primary antibody, ensuring that any subsequent signal generation is strictly specific to the antigen-antibody interaction.

Step 2: Analog Titration and Competitive Incubation

  • Action : Prepare serial dilutions of the target analyte and 2,4-dichloro-N-propylbenzamide (0.001 to 10,000 ng/mL) in PBS containing 5% methanol to maintain compound solubility[3]. Add 50 µL of the standard/analog and 50 µL of the primary anti-benzamide monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Causality : A wide, logarithmic dynamic range is mandatory to capture both the upper ( B0​ ) and lower asymptotes of the binding curve, which is mathematically required for accurate IC50 calculation. The 5% methanol ensures the lipophilic N-propyl chain remains in solution without denaturing the antibody.

Step 3: Signal Generation

  • Action : Wash plates 5 times with PBST. Add 100 µL of HRP-conjugated secondary antibody for 45 minutes. Wash again, add TMB substrate for 15 minutes in the dark, and stop the reaction with 50 µL of 2M H2​SO4​ [3].

Step 4: Data Processing & System Validation

  • Action : Measure absorbance at 450 nm. Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50.

  • Validation Criteria : The assay is only considered valid if the zero-analyte control ( B0​ ) yields an Optical Density (OD) > 1.0, and the dynamic range (IC10 to IC90) spans at least two logarithmic decades[3].

  • Calculation : Compute cross-reactivity using the formula: CR(%)=(IC50​Target/IC50​Analog)×100 [3].

Sources

Safety & Regulatory Compliance

Safety

2,4-dichloro-N-propylbenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that the management of halogenated aromatics like 2,4-dichloro-N-propylbenzamide demands rigorous operational discipline. Researchers and drug development professionals must...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the management of halogenated aromatics like 2,4-dichloro-N-propylbenzamide demands rigorous operational discipline. Researchers and drug development professionals must treat chemical disposal not merely as a regulatory afterthought, but as an integral component of experimental design. Improper handling of chlorinated compounds compromises both laboratory safety and environmental integrity.

This guide provides a self-validating, step-by-step protocol for the containment, characterization, and disposal of 2,4-dichloro-N-propylbenzamide, ensuring compliance with environmental regulations and building a foundation of operational trust.

Hazard Profiling & Mechanistic Causality

To manage a chemical safely, one must understand the "why" behind its disposal requirements. 2,4-dichloro-N-propylbenzamide ()[1] is a halogenated organic compound. The presence of two chlorine atoms on the benzamide ring significantly alters its environmental degradation profile.

  • Target Organ Toxicity & Persistence: Halogenated benzamides are known to pose specific target organ toxicity risks and exhibit high environmental persistence ()[2]. Landfilling these compounds is strictly prohibited because they resist biological degradation and can leach into groundwater.

  • Combustion Byproducts: If incinerated at low temperatures, chlorinated aromatics can undergo precursor synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, disposal must exclusively utilize RCRA-permitted high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the generated hydrogen chloride (HCl) gas ()[3].

Quantitative Waste Stream Characteristics

To facilitate proper manifesting and contractor hand-off, the physicochemical parameters of the waste stream must be strictly controlled.

ParameterSpecification / ValueCausality / Rationale
CAS Number 39887-48-4Unique identifier required for EPA/RCRA manifesting[1].
Molecular Weight 232.10 g/mol Essential for stoichiometric calculations of oxygen demand during combustion[1].
Water Content < 20%Excess aqueous content lowers the BTU (heating) value, reducing incineration efficiency ()[4].
Incineration Temp > 1000°CHigh thermal destruction prevents the formation of dioxins and furans[3].
Spill Absorbent Diatomaceous earth / BentoniteNon-combustible materials prevent exothermic reactions during emergency cleanup[2].

Emergency Spill Response & Containment Protocol

In the event of a spill, immediate containment is critical to prevent dispersal into sewers or waterways[2]. Follow this step-by-step methodology:

  • Site Isolation & PPE: Immediately evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Ensure the area is well-ventilated[2].

  • Source Control: Stop the leak if it is safe to do so. Remove any ignition sources if the compound is dissolved in a flammable solvent[4].

  • Inert Absorption: Do NOT use combustible materials like sawdust. Apply a non-combustible, inert absorbent such as diatomaceous earth, vermiculite, or dry sand directly onto the spill[2].

  • Deactivation: For trace surface residues, apply bentonite clay at a minimum ratio of 5 parts per million of clay to 1 part per million of the spilled product to deactivate the surface[2].

  • Collection: Sweep the contaminated absorbent into a compatible, sealable high-density polyethylene (HDPE) waste container. Label it immediately as "Hazardous Waste - Halogenated Organic Spill Debris"[4].

Standard Operating Procedure (SOP) for Routine Lab Disposal

For routine experimental workflows, establishing a self-validating disposal system builds deep trust in lab safety and ensures regulatory compliance ()[5].

  • Step 1: Segregation at the Source. Never mix 2,4-dichloro-N-propylbenzamide waste with non-halogenated solvents, strong acids, or bases[4]. Halogenated organic waste must be kept separate to prevent dangerous chemical incompatibilities and to control disposal costs.

  • Step 2: Containerization. Collect the waste in a dedicated, leak-proof container clearly labeled with the chemical name, CAS number (39887-48-4), and the hazard warning "Halogenated Organic Waste"[1].

  • Step 3: Storage Conditions. Store the sealed waste container in a vented flammable storage cabinet. Ensure the solvent mixture contains less than 20% water to maintain a high BTU value for eventual incineration[4].

  • Step 4: Contractor Hand-off. Do not dispose of untreated waste down the sink[2]. Transfer the fully characterized waste to a licensed hazardous waste disposal contractor. Specify on the manifest that the waste requires high-temperature incineration with caustic scrubbing[3].

Operational Workflow Visualization

The following diagram illustrates the logical decision pathway for managing 2,4-dichloro-N-propylbenzamide waste, ensuring no critical safety step is overlooked.

G A 2,4-dichloro-N-propylbenzamide Waste Generation B Waste Characterization (Halogenated Organic) A->B C Spill / Leak Event? B->C D Emergency Containment (Inert Absorbent) C->D Yes E Routine Lab Collection (< 20% Water Content) C->E No F Licensed Waste Contractor (Manifesting & Transport) D->F E->F G High-Temperature Incineration (with Caustic Scrubbing) F->G Final Disposal

Fig 1: Operational workflow for the characterization and disposal of halogenated benzamide waste.

References

  • [2] U.S. Environmental Protection Agency (EPA) / Regulations.gov. "Safety Data Sheet - Halogenated Benzamides". URL: [Link]

  • [4] Nipissing University. "Hazardous Materials Disposal Guide: Halogenated Organic Waste". URL: [Link]

  • [5] U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". URL:[Link]

  • [3] U.S. Environmental Protection Agency (EPA) NEPIS. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". URL: [Link]

Sources

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